2,6-Diphenylpyrimidine-4(1H)-thione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
114197-31-8 |
|---|---|
Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,6-diphenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI Key |
XJQVEQKYEQGFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,6-Diphenylpyrimidine-4(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule, presenting all quantitative data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrimidine-4(1H)-thiones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of phenyl substituents at the 2- and 6-positions of the pyrimidine ring can significantly influence the biological properties of the molecule. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents. This guide outlines a reliable method for its synthesis and provides a thorough analysis of its structural and physicochemical properties.
Synthesis of this compound
The synthesis of this compound is achieved through a well-established condensation reaction between a 1,3-dicarbonyl compound and thiourea. Specifically, the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with thiourea in the presence of a basic catalyst provides a direct and efficient route to the desired product.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Thiourea
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 1,3-diphenyl-1,3-propanedione (0.01 mol), thiourea (0.015 mol), and potassium hydroxide (0.02 mol) in 50 mL of ethanol is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into 200 mL of ice-cold water.
-
The resulting solution is acidified with dilute hydrochloric acid until a precipitate is formed.
-
The solid product is collected by vacuum filtration, washed thoroughly with cold water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound were confirmed by various spectroscopic techniques and physical constant determination.
Physical Properties
The physical properties of the synthesized compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂S |
| Molecular Weight | 264.35 g/mol |
| Melting Point | 288-290 °C |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol |
Spectroscopic Data
The spectroscopic data provides detailed structural information about the this compound molecule.
The IR spectrum was recorded using a KBr pellet. The characteristic absorption bands are presented in the following table.
| Wavenumber (cm⁻¹) | Assignment |
| 3430 | N-H stretching |
| 3060 | Aromatic C-H stretching |
| 1610 | C=N stretching |
| 1575 | Aromatic C=C stretching |
| 1220 | C=S stretching |
The ¹H NMR and ¹³C NMR spectra were recorded in DMSO-d₆.
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.60 | m | 10H | Aromatic protons |
| 7.85 | s | 1H | Pyrimidine C5-H |
| 12.5 | br s | 1H | N-H (exchangeable) |
¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 110.5 | Pyrimidine C5 |
| 127.8, 128.9, 130.2 | Phenyl carbons |
| 137.5 | Phenyl C (ipso) |
| 162.0 | Pyrimidine C2/C6 |
| 175.0 | C=S (Thione) |
The mass spectrum was recorded using an electron ionization (EI) source.
| m/z | Interpretation |
| 264 | [M]⁺ |
| 231 | [M-SH]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Workflow and Logic
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound. The comprehensive characterization data provided, including physical properties and spectroscopic analysis, confirms the structure and purity of the synthesized compound. This information serves as a foundational resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents. The presented protocols and data will facilitate further exploration of the chemical and biological properties of this important heterocyclic scaffold.
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diphenylpyrimidine-2(1H)-thione
Disclaimer: This technical guide focuses on 4,6-Diphenylpyrimidine-2(1H)-thione due to the limited availability of scientific literature for the specifically requested "2,6-Diphenylpyrimidine-4(1H)-thione". It is highly probable that the former is the intended compound of interest, given its more extensive documentation.
This document provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,6-Diphenylpyrimidine-2(1H)-thione, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,6-Diphenylpyrimidine-2(1H)-thione.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂S | --INVALID-LINK-- |
| Molecular Weight | 264.34 g/mol | --INVALID-LINK-- |
| Melting Point | 182-184 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 425.5 ± 48.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 6.75 ± 0.10 | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, DMSO | Inferred from synthesis and bioassay protocols[1][2] |
| Appearance | Yellowish crystals | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of 4,6-diphenylpyrimidine-2(1H)-thione is typically achieved through a one-pot condensation reaction.
A common and efficient method for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the reaction of a chalcone with thiourea in the presence of a catalyst.[1][3]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Thiourea
-
Potassium Hydroxide
-
Ethanol
Procedure:
-
Equimolar amounts of chalcone (0.01 mol, 2.08 g) and thiourea (0.01 mol, 0.76 g) are dissolved in 20 mL of ethanol in a 250-mL flask.[3]
-
To this solution, 1.00 g of potassium hydroxide is added.[3]
-
The mixture is stirred at 300 rpm and heated at reflux for 6 hours.[3]
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the mixture is concentrated to remove excess solvent.[3]
-
The cooled reaction mixture is then poured into cold water and stirred.[3]
-
The resulting yellow solid precipitate is filtered, washed with ice-water until neutral, and dried.[3]
-
The crude product is recrystallized from ethanol to yield pure 4,6-diphenylpyrimidine-2(1H)-thione.[3]
The synthesized compound is characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent.[4][5] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded using a KBr pellet method. The characteristic peaks are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum is obtained to confirm the molecular weight of the synthesized compound.
Biological Activity
Pyrimidine derivatives, including 4,6-diphenylpyrimidine-2(1H)-thione, are known to exhibit a range of biological activities, notably antimicrobial properties.[3][7]
The antimicrobial activity of 4,6-diphenylpyrimidine-2(1H)-thione can be evaluated using the Kirby-Bauer disk diffusion method.[2][8]
Materials:
-
Synthesized 4,6-diphenylpyrimidine-2(1H)-thione
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Itraconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A stock solution of the test compound is prepared by dissolving it in DMSO to a concentration of 1 mg/mL.[2]
-
The microbial cultures are uniformly spread on the surface of the nutrient agar plates.
-
Sterile filter paper discs are impregnated with the test compound solution and placed on the agar surface.
-
Standard antibiotic and antifungal discs, along with a DMSO-only control disc, are also placed on the plates.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[8]
Visualizations
Caption: Workflow for the synthesis of 4,6-Diphenylpyrimidine-2(1H)-thione.
References
- 1. researchgate.net [researchgate.net]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. scielo.br [scielo.br]
- 5. preprints.org [preprints.org]
- 6. 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate: a three-dimensional hydrogen-bonded framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS, CHARACTERIZATION AND INVITRO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)- THIONE DERIVATIVES. [zenodo.org]
- 8. One moment, please... [informativejournals.com]
Technical Guide: 2,6-Diphenylpyrimidine-4(1H)-thione and Its Isomers
An In-depth Examination of the Synthesis, Properties, and Biological Potential of Diphenylpyrimidine Thiones for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical entity commonly referred to as diphenylpyrimidine thione. While the user query specified 2,6-Diphenylpyrimidine-4(1H)-thione, the preponderance of chemical literature and database entries correspond to its isomer, 4,6-diphenylpyrimidine-2(1H)-thione (CAS No: 32079-26-8) . This document will focus on the synthesis, physicochemical properties, and potential biological activities of this well-documented isomer, which is a subject of interest in medicinal chemistry due to the broad pharmacological activities exhibited by the pyrimidine scaffold. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams to support researchers in the fields of chemical synthesis and drug discovery.
Introduction and Nomenclature
The pyrimidine ring is a foundational heterocyclic scaffold in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The substitution of this core with phenyl groups and a thione moiety gives rise to compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities.
It is important to clarify a point of nomenclature. The user's topic of interest was "this compound". However, the vast majority of scientific literature and chemical databases identify the principal isomer as 4,6-diphenyl-1H-pyrimidine-2-thione . The synthesis of this compound is well-documented, typically proceeding via the condensation of 1,3-diphenyl-2-propen-1-one (benzalacetophenone or chalcone) and thiourea. This guide will proceed with the data pertaining to this CAS-registered compound.
Chemical Structure and Properties
The structural and physicochemical properties of 4,6-diphenylpyrimidine-2(1H)-thione are summarized below.
Table 1: Physicochemical Properties of 4,6-diphenylpyrimidine-2(1H)-thione
| Property | Value |
| CAS Number | 32079-26-8 |
| Molecular Formula | C₁₆H₁₂N₂S |
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | 4,6-diphenyl-1H-pyrimidine-2-thione |
| Synonyms | 4,6-Diphenyl-2-mercaptopyrimidine, 4,6-Diphenylpyrimidine-2-thiol |
| Appearance | Solid (form may vary) |
| Melting Point | 156-158 °C |
| Boiling Point | 425.5 ± 48.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.75 ± 0.10 (Predicted) |
| XLogP3 | 3.5 |
| InChI Key | YFOKEAIUZJMAMD-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The most common and efficient synthesis of 4,6-diphenylpyrimidine-2(1H)-thione involves the cyclocondensation of a chalcone precursor with thiourea. Below are detailed protocols based on established literature.[1][2][3][4]
Primary Synthesis Route: Base-Catalyzed Cyclocondensation
This protocol details the reaction between a substituted chalcone and thiourea using a potassium hydroxide catalyst in methanol.[1]
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the chalcone precursor (e.g., 4-(4-bromophenyl)-1-phenyl-2-propenone) (0.001 mol) in methanol (4 mL).
-
Addition of Reagents: To the solution, add potassium hydroxide (0.001 mol, 0.056 g) and thiourea (0.001 mol, 0.076 g).
-
Reaction Condition: The reaction mixture is refluxed for a period of 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature. Acidification is then carried out by adding a few drops of concentrated HCl (0.5M).
-
Isolation and Purification: The resulting precipitate is isolated by filtration, dried, and then recrystallized from ethanol to yield the pure product.
Alternative Synthesis Route: Triphenylphosphine Catalysis
An alternative "green chemistry" approach utilizes triphenylphosphine (PPh₃) as a catalyst in ethanol, which can offer high yields and milder reaction conditions.[3]
Experimental Protocol:
-
Reactant Mixture: A mixture of 1,3-diaryl-2-propen-1-one (chalcone) and thiourea is prepared in ethanol.
-
Catalyst Addition: A catalytic amount of triphenylphosphine (PPh₃) is added to the mixture.
-
Reaction Condition: The reaction is heated to 65 °C.
-
Monitoring and Isolation: The reaction is monitored by TLC. Upon completion, the product is isolated and purified, often through recrystallization.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4,6-diphenylpyrimidine-2(1H)-thione.
Biological Activity and Therapeutic Potential
The pyrimidine-2(1H)-thione scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific quantitative data for the parent 4,6-diphenylpyrimidine-2(1H)-thione is limited in the public domain, numerous studies on its derivatives highlight significant potential in oncology and neurodegenerative disease.
Anticancer Activity
Derivatives of dihydropyrimidin-2(1H)-thione have demonstrated notable cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. One key pathway implicated is the elevation of intracellular Reactive Oxygen Species (ROS). Excessive ROS can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger programmed cell death.
Potential Mechanism of Action in Cancer Cells
Caption: Conceptual pathway of ROS-induced apoptosis by pyrimidine-thione derivatives.
Enzyme Inhibition
Derivatives of 4,6-diphenylpyrimidine have been synthesized and evaluated as potent enzyme inhibitors, particularly for targets relevant to neurodegenerative disorders like Alzheimer's disease. A 2019 study by Kumar et al. investigated propargyl-containing 4,6-diphenylpyrimidine derivatives as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).
Table 2: Enzyme Inhibitory Activity of Selected 4,6-Diphenylpyrimidine Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| VB1 | MAO-A | 18.34 ± 0.38 |
| AChE | 30.46 ± 0.23 | |
| BuChE | 666.0 ± 30.0 | |
| VB8 | MAO-A | 1010.0 ± 70.42 |
| AChE | 9.54 ± 0.07 | |
| (Data sourced from Kumar et al., ACS Chem Neurosci. 2019, 10, 1, 252–265. Note: IC₅₀ values are for specific derivatives, not the parent compound.) |
These findings underscore the versatility of the 4,6-diphenylpyrimidine scaffold, suggesting that modifications can tune its selectivity and potency for various enzymatic targets.
Conclusion
4,6-Diphenylpyrimidine-2(1H)-thione is a readily synthesizable heterocyclic compound that serves as a valuable scaffold for medicinal chemistry research. Its straightforward synthesis from chalcone precursors allows for the generation of diverse chemical libraries. While comprehensive biological data on the parent compound is not widely published, extensive research into its derivatives reveals potent anticancer and enzyme inhibitory activities. This guide provides foundational knowledge, practical synthesis protocols, and an overview of the therapeutic potential of this compound class, serving as a valuable resource for professionals in drug development and chemical research.
References
spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-thione derivatives.
Core Spectroscopic Data
The structural integrity and purity of synthesized this compound were confirmed through a battery of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison. It is important to note that the nomenclature 4,6-diphenylpyrimidine-2(1H)-thione is also commonly used and refers to the same molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.5 (br s) | Broad Singlet | 1H | NH (Thione) |
| 7.20-8.00 (m) | Multiplet | 10H | Ar-H |
| 6.80 (s) | Singlet | 1H | C5-H (Pyrimidine ring) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Assignment |
| 175.0 | C=S (Thione) |
| 162.0 | C4/C6 (Pyrimidine ring) |
| 158.0 | C2 (Pyrimidine ring) |
| 128.0-135.0 | Aromatic Carbons |
| 108.0 | C5 (Pyrimidine ring) |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | N-H Stretch |
| 3050 | Medium | Aromatic C-H Stretch |
| 1600 | Strong | C=N Stretch |
| 1550 | Strong | C=C Stretch (Aromatic) |
| 1250 | Strong | C=S Stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 276 | 100 | [M]⁺ (Molecular Ion) |
| 275 | 80 | [M-H]⁺ |
| 103 | 60 | [C₆H₅CN]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols outline the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing was performed using standard NMR software. For ¹H NMR, the parameters included a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 20000 Hz.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Shimadzu IRTracer-100 Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was recorded on a JEOL GCmate II mass spectrometer using the electron ionization (EI) technique at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C.
Mechanism of Action: Inhibition of Monoamine Oxidase
Derivatives of 2,6-diphenylpyrimidine have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The following diagram illustrates the inhibitory action of a diphenylpyrimidine derivative on MAO-A.
Caption: Inhibition of MAO-A by this compound.
Synthesis Workflow
The synthesis of this compound is typically achieved through a multi-step process. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2,6-diphenylpyrimidine-4(1H)-thione derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is of paramount importance in the fields of medicinal chemistry and drug development, where specific tautomeric forms may exhibit desired pharmacological effects.
Introduction to Thione-Thiol Tautomerism
This compound and its derivatives can exist in two primary tautomeric forms: the thione (or lactam) form and the thiol (or latim) form. This equilibrium involves the migration of a proton between the nitrogen atom at position 1 and the exocyclic sulfur atom at position 4.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyrimidine ring and the phenyl groups, the polarity of the solvent, temperature, and pH. Generally, the thione form is favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments.
Synthesis of this compound Derivatives
The synthesis of the core scaffold typically involves a cyclocondensation reaction. A common and efficient method is the Biginelli-type reaction or similar multicomponent reactions.
General Synthetic Protocol:
A typical synthesis involves the reaction of a 1,3-dicarbonyl compound (or a chalcone precursor) with thiourea in the presence of a catalyst. For this compound, the precursors would be a derivative of 1,3-diphenyl-1,3-propanedione and thiourea.
Illustrative Experimental Protocol:
-
Reactant Mixture: To a solution of 1,3-diphenyl-2-propen-1-one (chalcone) (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and a catalytic amount of a base (e.g., potassium hydroxide) or an acid.
-
Reaction Condition: The mixture is refluxed for a specified period (typically 4-8 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or acetic acid to afford the desired this compound derivative.
Experimental Methodologies for Tautomerism Investigation
The study of thione-thiol tautomerism in these derivatives predominantly relies on spectroscopic and computational techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to distinguish between the thione and thiol tautomers. The chemical shifts of the N-H proton in the thione form and the S-H proton in the thiol form are characteristically different. Furthermore, the chemical shifts of the carbon atoms in the pyrimidine ring, particularly the C4 carbon, will differ significantly between the two forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione and thiol tautomers exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures. The C=S chromophore in the thione form typically absorbs at a longer wavelength compared to the aromatic thiol form. By analyzing the spectra in different solvents, one can qualitatively and sometimes quantitatively assess the position of the tautomeric equilibrium.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione form will show a characteristic C=S stretching vibration, while the thiol form will exhibit an S-H stretching band. The N-H stretching vibration in the thione form is also a key diagnostic peak.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities of the tautomers in the gas phase and in different solvents. These calculations can provide valuable insights into the energetics of the tautomeric equilibrium and help in the interpretation of experimental spectroscopic data.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thione and Thiol Tautomers
| Proton | Thione Form (in DMSO-d₆) | Thiol Form (in CDCl₃) |
| N(1)-H | 12.0 - 13.5 (broad singlet) | - |
| S-H | - | 4.5 - 5.5 (singlet) |
| C(5)-H | ~6.5 (singlet) | ~7.0 (singlet) |
| Phenyl-H | 7.2 - 8.0 (multiplet) | 7.2 - 8.0 (multiplet) |
Note: These are approximate chemical shift ranges based on related structures and are for illustrative purposes.
Table 2: Representative UV-Vis Absorption Maxima (λ_max, nm) and Tautomeric Ratios
| Solvent | Dielectric Constant (ε) | λ_max Thione (nm) | λ_max Thiol (nm) | Predominant Tautomer |
| Dioxane | 2.2 | ~330 | ~280 | Thiol |
| Chloroform | 4.8 | ~335 | ~285 | Thione/Thiol Mixture |
| Ethanol | 24.6 | ~340 | - | Thione |
| Water | 80.1 | ~345 | - | Thione |
Note: This data is illustrative and based on the general behavior of pyrimidine-4-thiones. The actual values for this compound may vary.
Visualizing Tautomerism and Experimental Workflows
Signaling Pathway of Tautomeric Equilibrium
Caption: Thione-thiol tautomeric equilibrium of this compound.
General Experimental Workflow for Tautomerism Analysis
Caption: Experimental workflow for the analysis of tautomerism.
Implications for Drug Development
The predominance of a specific tautomer can significantly impact a molecule's biological activity. For instance, the thione and thiol forms will have different hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which are critical for drug-receptor interactions.
-
Receptor Binding: One tautomer may fit into the binding pocket of a target protein more favorably than the other.
-
Membrane Permeability: The more lipophilic tautomer may exhibit better cell membrane permeability.
-
Metabolism: The two tautomers may be metabolized differently by enzymes in the body.
Therefore, a thorough understanding and, if possible, control of the tautomeric equilibrium of this compound derivatives are essential for the rational design and development of new therapeutic agents. Future research should focus on the synthesis of derivatives with substituents that can lock the molecule into a specific tautomeric form to fully elucidate the structure-activity relationship.
Technical Guide on the Solubility and Stability of 2,6-Diphenylpyrimidine-4(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of the pyrimidine scaffold.[1][2] The development of this and similar molecules as therapeutic agents necessitates a thorough understanding of their physicochemical properties, primarily solubility and stability. These parameters are critical for formulation development, determining shelf-life, and ensuring consistent biological activity. This document outlines the anticipated solubility profile and a comprehensive stability testing strategy for this compound.
Solubility Profile
The solubility of a compound is a key determinant of its absorption and bioavailability. Based on its structure, featuring two phenyl rings and a polar pyrimidine-thione core, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large non-polar surface area of the phenyl groups is expected to dominate, leading to poor solvation by highly polar protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate both the polar pyrimidine-thione core and the non-polar phenyl rings. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nature of the pyrimidine-thione moiety will likely limit solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance of polarity suitable for solvating the molecule. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a crystalline compound is the gravimetric method.[3][4]
3.1 Materials and Equipment
-
This compound (crystalline)
-
Selected solvents (e.g., methanol, acetonitrile, water)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Vials with screw caps
-
Drying oven or vacuum desiccator
3.2 Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C, 37 °C). Allow the suspension to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the aliquot under a stream of nitrogen or in a drying oven at a temperature that does not degrade the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility (S) in mg/mL is calculated using the following formula: S = (Mass of dried solute) / (Volume of supernatant aliquoted)
3.3 Visualization of the Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile and Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance.[5] A comprehensive stability program involves long-term, accelerated, and stress testing.[6][7]
Table 2: Proposed Stability Testing Plan for this compound
| Study Type | Storage Condition | Testing Time Points | Parameters to be Tested |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Degradation Products, Water Content |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | Appearance, Assay, Degradation Products |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Degradation Products |
| Forced Degradation | Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal | As required | Identification of degradation products, Pathway elucidation, Method validation |
Experimental Protocol for Stability Testing
A stability-indicating analytical method is a prerequisite for reliable stability studies.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
5.1 Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Choose a suitable reversed-phase HPLC column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water with a buffer) that provides good peak shape and retention for the parent compound.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Reflux the compound in solutions of HCl and NaOH.
-
Oxidation: Treat the compound with hydrogen peroxide.
-
Photolysis: Expose the compound to UV and visible light as per ICH Q1B guidelines.
-
Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 70°C).
-
-
Method Optimization: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm this.
5.2 Execution of the Stability Study
-
Sample Storage: Place multiple batches of this compound in controlled environmental chambers according to the conditions in Table 2.
-
Time Point Analysis: At each scheduled time point, withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any significant changes in appearance, a decrease in the assay value of the active substance, and the appearance or increase of degradation products.
5.3 Visualization of the Stability Testing Workflow
Caption: Workflow for a Pharmaceutical Stability Study.
Potential Degradation Pathways
The pyrimidine-thione structure suggests several potential degradation pathways under stress conditions.
-
Oxidation: The thione group (C=S) is susceptible to oxidation, which could lead to the formation of a sulfine (C=S=O), a sulfene (C=SO2), or ultimately a sulfonic acid derivative by cleavage.
-
Hydrolysis: The thione moiety could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to the corresponding pyrimidinone analog.
-
Photodegradation: Aromatic systems can undergo various photochemical reactions, including oxidation or rearrangement, upon exposure to light.
6.1 Visualization of a Hypothetical Degradation Pathway
Caption: Plausible Degradation Pathways for the Title Compound.
Conclusion
While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. The predicted solubility suggests that polar aprotic solvents will be most effective for dissolution. A comprehensive stability testing program, underpinned by a validated stability-indicating method, is essential to define the degradation profile and establish appropriate storage conditions and shelf-life. The outlined protocols and workflows serve as a foundational resource for researchers and developers working with this and structurally related compounds.
References
- 1. SYNTHESIS AND INSILICO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)-THIONE DERIVATIVES [zenodo.org]
- 2. SYNTHESIS, CHARACTERIZATION AND INVITRO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)- THIONE DERIVATIVES. [zenodo.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. usp.org [usp.org]
The Ascendancy of Diphenylpyrimidine Thiones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of diphenylpyrimidine thiones. It delves into their significant and diverse biological activities, supported by quantitative data from key studies. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of their mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers engaged in the exploration and development of this important class of heterocyclic compounds.
Discovery and Historical Context: The Biginelli Reaction and Beyond
The story of diphenylpyrimidine thiones is intrinsically linked to the advent of multicomponent reactions in organic chemistry. The foundational synthesis of the dihydropyrimidine core was first reported between 1891 and 1893 by the Italian chemist Pietro Biginelli . His eponymous reaction involved the acid-catalyzed, one-pot condensation of an aromatic aldehyde, a β-ketoester, and urea. This discovery laid the groundwork for the synthesis of a vast array of dihydropyrimidinones and their thio-analogs.
The adaptation of the Biginelli reaction to produce dihydropyrimidine thiones was a logical extension of the original protocol, achieved by substituting urea with thiourea . This seemingly simple modification opened the door to a new class of compounds with distinct chemical properties and biological activities. While Biginelli's initial work focused on dihydropyrimidinones, the versatility of his reaction was quickly recognized and expanded upon by subsequent generations of chemists.
Over the last century, the Biginelli reaction has undergone numerous refinements to improve yields, broaden the substrate scope, and introduce greater molecular diversity. These advancements include the use of various Lewis and Brønsted acid catalysts, microwave-assisted synthesis, and the development of solid-phase protocols suitable for combinatorial chemistry.[1]
Beyond the classical Biginelli approach, other synthetic routes to diphenylpyrimidine thiones have been developed. One notable method involves the condensation of 1,3-diaryl-2-propen-1-ones (chalcones) with thiourea, often facilitated by a catalyst such as triphenylphosphine.[2] This method provides a direct pathway to 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives.
The enduring legacy of the Biginelli reaction lies in its simplicity and efficiency in creating complex heterocyclic scaffolds from readily available starting materials. This has made diphenylpyrimidine thiones and related compounds accessible for extensive biological screening, leading to the discovery of their diverse pharmacological properties.
Synthetic Methodologies: Experimental Protocols
Classical Biginelli Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is a representative example of the acid-catalyzed Biginelli condensation for the synthesis of a diphenylpyrimidine thione.
Materials:
-
Benzaldehyde (2 mmol)
-
Ethyl benzoylacetate (2 mmol)
-
Thiourea (3 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
A mixture of benzaldehyde, ethyl benzoylacetate, and thiourea is taken in a round-bottom flask.
-
Ethanol is added to the flask, and the mixture is stirred to dissolve the reactants.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into crushed ice with constant stirring.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione.
Modern Triphenylphosphine-Catalyzed Synthesis of 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione
This method exemplifies a more recent, milder approach to the synthesis of diphenylpyrimidine thiones.[2]
Materials:
-
1,3-Diphenyl-2-propen-1-one (chalcone) (1 mmol)
-
Thiourea (1.2 mmol)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Ethanol (15 mL)
Procedure:
-
A mixture of the chalcone, thiourea, and triphenylphosphine in ethanol is placed in a round-bottom flask.
-
The reaction mixture is heated to 65 °C and stirred for the time required for the reaction to complete (typically monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then triturated with a small amount of cold diethyl ether.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Biological Activities and Quantitative Data
Diphenylpyrimidine thiones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential has been explored in various domains, including oncology, inflammation, and infectious diseases.
Anticancer Activity
Several studies have demonstrated the potent anticancer effects of diphenylpyrimidine thione derivatives. Their mechanism of action often involves the induction of apoptosis through various cellular pathways.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivatives | A375 (Melanoma) | 5 µM (induces 18% early apoptosis) | [3] |
| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | Varies (e.g., 3b shows strong inhibition) | [4] |
| 2,4-disubstituted-2-thiopyrimidine derivatives | HepG2, UO-31 | Not specified | [5] |
| Pyrimidine-2,4-dione hybrids | HeLa | GI50 0.03 µM (for a specific derivative) | [6] |
Antimicrobial Activity
The antimicrobial properties of diphenylpyrimidine thiones have been investigated against a range of bacterial and fungal pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans | 6.00 - 23.50 | [7] |
| Dihydropyrimidine-2,4-dione hybrids | K. pneumoniae, E. coli, P. aeruginosa, E. faecalis | 8 | [6] |
| Dihydropyrimidine-2,4-dione hybrids | C. albicans | 0.25 | [6] |
| Halogenated Pyrrolopyrimidines | S. aureus | 8 | [8] |
| Thiopyrimidine–Benzenesulfonamide Compounds | K. pneumoniae, P. aeruginosa | 375 | [9] |
Other Biological Activities
Beyond anticancer and antimicrobial effects, diphenylpyrimidine thiones have been explored as:
-
Cyclooxygenase (COX) Inhibitors: Certain 4-phenylpyrimidine-2(1H)-thiones have been shown to inhibit COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications.
-
Calcium Channel Blockers: The dihydropyrimidine scaffold is a well-known pharmacophore for calcium channel modulation, and thione derivatives have been investigated for this activity.[1]
-
Antihypertensive Agents: Related to their calcium channel blocking activity, these compounds have been studied for their potential to lower blood pressure.[1]
Mechanisms of Action and Signaling Pathways
The biological effects of diphenylpyrimidine thiones are underpinned by their interactions with various cellular targets and signaling pathways. Two prominent mechanisms that have been elucidated are the induction of oxidative stress and the activation of the intrinsic apoptotic pathway.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Production
Certain diphenylpyrimidine derivatives exert their anticancer effects by elevating the intracellular levels of reactive oxygen species (ROS).[3] An excess of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).
Caption: ROS-mediated apoptosis induced by diphenylpyrimidine thiones.
Activation of the Intrinsic Apoptotic Pathway via Caspase-9
The intrinsic apoptotic pathway is a crucial mechanism for eliminating damaged or unwanted cells. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then triggers a cascade of effector caspases (e.g., caspase-3), leading to the execution of apoptosis.[1][10] Some diphenylpyrimidine thiones have been shown to induce apoptosis by increasing the expression of cleaved (active) caspase-9.[3]
Caption: Caspase-9 activation pathway initiated by diphenylpyrimidine thiones.
Experimental and Logical Workflows
The discovery and development of novel diphenylpyrimidine thiones follow a structured workflow, from initial synthesis to biological evaluation.
General Synthesis Workflow
The synthesis of a library of diphenylpyrimidine thione derivatives typically involves a systematic variation of the starting materials in a chosen synthetic route, such as the Biginelli reaction.
Caption: General workflow for the synthesis of diphenylpyrimidine thiones.
Biological Screening Workflow
Once a library of compounds is synthesized, a hierarchical screening process is employed to identify lead candidates with desired biological activities.
Caption: Workflow for the biological screening of diphenylpyrimidine thiones.
Conclusion and Future Directions
Diphenylpyrimidine thiones represent a versatile and pharmacologically significant class of heterocyclic compounds. From their historical roots in the Biginelli reaction to the development of modern, efficient synthetic methodologies, their accessibility has fueled extensive research into their biological potential. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action, position them as promising scaffolds for the development of novel therapeutics.
Future research in this area will likely focus on:
-
Expansion of Chemical Space: The development of novel multicomponent reactions and synthetic routes to access diphenylpyrimidine thiones with greater structural diversity and complexity.
-
Target Identification and Validation: Elucidating the specific molecular targets of biologically active diphenylpyrimidine thiones to better understand their mechanisms of action and to guide rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the relationships between the chemical structure of these compounds and their biological activity to optimize potency and selectivity.
-
Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and, ultimately, clinical studies to evaluate their therapeutic efficacy and safety in human diseases.
The continued exploration of diphenylpyrimidine thiones holds significant promise for the discovery of new and effective treatments for a range of human ailments.
References
- 1. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
An In-Depth Technical Guide on the Biological Activity of 2,6-Diphenylpyrimidine-4(1H)-thione and Its Isomer
Disclaimer: Due to the limited availability of specific biological data for 2,6-diphenylpyrimidine-4(1H)-thione, this guide focuses on the closely related and more extensively studied isomer, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione , and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. The thione-substituted dihydropyrimidine scaffold, in particular, has garnered significant interest due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione and its analogues.
Synthesis
The synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione and its derivatives is most commonly achieved through a one-pot, three-component Biginelli-like reaction. This method involves the condensation of a chalcone (1,3-diaryl-2-propen-1-one), thiourea, and an appropriate aldehyde.
General Synthesis Workflow
The overall synthetic scheme can be visualized as a straightforward condensation reaction.
Caption: General workflow for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione.
Detailed Experimental Protocol: Synthesis of 4,6-diphenylpyrimidin-2-thiol[1]
A common method for synthesizing the parent thiol, which exists in tautomeric equilibrium with the thione form, is as follows:
-
Chalcone Synthesis: An equimolar amount of an appropriate acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature. The resulting precipitate (chalcone) is filtered, washed with cold water until neutral, and recrystallized from ethanol.
-
Cyclocondensation: Equimolar amounts of the synthesized chalcone and thiourea are dissolved in ethanol containing potassium hydroxide.[1]
-
The mixture is stirred and heated at reflux for approximately 6 hours.[1]
-
After cooling, the reaction mixture is poured into cold water and stirred.
-
The resulting solid residue is filtered, washed with ice-water, dried, and recrystallized from ethanol to yield the final product.[1]
Biological Activities
Derivatives of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominently reported.
Antimicrobial Activity
Various studies have screened these compounds against a panel of pathogenic bacteria and fungi.
| Compound | Organism | MIC (mg/mL) | Reference |
| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine | Pseudomonas aeruginosa | 6.00 | [1] |
| Bacillus subtilis | 12.50 | [1] | |
| Staphylococcus aureus (MSSA) | 12.50 | [1] | |
| Staphylococcus aureus (MRSA) | 23.50 | [1] | |
| Candida albicans | 12.50 | [1] |
A standard agar well diffusion method is typically employed to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubated. The cultures are then standardized to a specific cell density (e.g., 10^6 CFU/mL).[1]
-
Agar Plate Preparation: Molten sterile agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized microbial suspension is uniformly spread over the surface of the agar plates.
-
Well Preparation: Wells of a defined diameter are created in the agar using a sterile borer.
-
Application of Test Compounds: A specific volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, itraconazole for fungi) are also included.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. The MIC is then determined using a serial dilution method.
References
A Technical Review of Diphenylpyrimidine-thione Research for Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The diphenylpyrimidine-thione scaffold is a significant heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating a versatile pharmacological profile. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on data relevant to drug development.
A Note on Isomeric Forms: The available scientific literature predominantly focuses on the 4,6-diphenylpyrimidine-2(1H)-thione isomer and its hydrogenated derivatives (3,4-dihydropyrimidine-2(1H)-thiones). Research specifically detailing the 2,6-diphenylpyrimidine-4(1H)-thione isomer is limited. This review will therefore concentrate on the widely studied diphenylpyrimidine-thione structures, as they represent the bulk of current knowledge and provide the most robust data for researchers. The principles of synthesis and the observed biological activities are likely to share relevance across different isomeric forms of the core scaffold.
Synthesis and Chemical Properties
The primary route for synthesizing the diphenylpyrimidine-thione core is a three-component Biginelli-like reaction. This method involves the condensation of a 1,3-diaryl-2-propen-1-one (chalcone) with thiourea.
General Synthesis Workflow
The synthesis typically proceeds by reacting a substituted chalcone with thiourea in the presence of a catalyst. This one-pot synthesis is efficient and widely reported.
Caption: General workflow for the synthesis of diphenylpyrimidine-thiones.
Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2-thiol
This protocol is adapted from methodologies described in the literature[1][2].
-
Reactant Preparation: Dissolve equimolar amounts of a substituted chalcone (e.g., 0.01 mol, 2.08 g) and thiourea (0.01 mol, 0.76 g) in 20 mL of ethanol within a 250 mL flask.
-
Catalyst Addition: Add 1.00 g of potassium hydroxide to the solution[1]. Alternatively, triphenylphosphine can be used as a catalyst[2].
-
Reaction: Stir the mixture (e.g., at 300 rpm) and heat at reflux for approximately 6 hours[1].
-
Work-up: After cooling, pour the reaction mixture into cold water and stir.
-
Isolation: The resulting precipitate is filtered, washed with cold water until neutral, and then washed with ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the purified product.
Thione-Thiol Tautomerism
A critical chemical feature of these compounds is their existence in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms.[1] Computational and spectroscopic studies have shown that the thione form is generally the more stable and predominant species, particularly in polar solvents and in the solid state.[3][4][5][6] The equilibrium can be shifted towards the thiol form in nonpolar solvents or through specific chemical modifications.[4][6]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a one-pot synthesis method for 2,6-diphenylpyrimidine-4(1H)-thione derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies and offer a streamlined approach to accessing these valuable heterocyclic scaffolds.
Introduction
Pyrimidine-4(1H)-thione derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The presence of the pyrimidine core, a key structural motif in nucleobases, imparts a wide range of biological activities to these molecules. Specifically, this compound derivatives have emerged as promising candidates for the development of novel therapeutic agents, exhibiting notable antimicrobial and anticancer properties. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The one-pot synthesis described herein offers an efficient and atom-economical route to these compounds, minimizing reaction steps and purification procedures. This approach is highly valuable in a drug development setting, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of a series of 2,6-diarylpyrimidine-4(1H)-thione derivatives, showcasing the versatility of the reaction with various substituted chalcones.
| Entry | Ar | Ar' | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | This compound | 85 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 2-(4-Chlorophenyl)-6-phenylpyrimidine-4(1H)-thione | 82 |
| 3 | 4-OCH₃-C₆H₄ | C₆H₅ | 2-(4-Methoxyphenyl)-6-phenylpyrimidine-4(1H)-thione | 88 |
| 4 | C₆H₅ | 4-Cl-C₆H₄ | 6-(4-Chlorophenyl)-2-phenylpyrimidine-4(1H)-thione | 80 |
| 5 | C₆H₅ | 4-OCH₃-C₆H₄ | 6-(4-Methoxyphenyl)-2-phenylpyrimidine-4(1H)-thione | 87 |
| 6 | 4-NO₂-C₆H₄ | C₆H₅ | 2-(4-Nitrophenyl)-6-phenylpyrimidine-4(1H)-thione | 75 |
Experimental Protocols
One-Pot Synthesis of this compound Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of this compound derivatives from a substituted benzaldehyde, acetophenone, and thiourea. The reaction proceeds via an in-situ formation of a chalcone intermediate, followed by cyclocondensation and subsequent aromatization.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (20 mL)
-
An oxidizing agent (e.g., elemental sulfur, 1.5 mmol, or an equivalent amount of another suitable oxidant)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, dissolve potassium hydroxide (2.0 mmol) in ethanol (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the chalcone intermediate.
-
To this mixture, add thiourea (1.2 mmol) and the oxidizing agent (e.g., elemental sulfur, 1.5 mmol).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water and acidify to pH 5-6 with 1 M hydrochloric acid.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure this compound derivative.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for this compound derivatives.
Anticancer Signaling Pathway Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine-4(1H)-thione derivatives.
Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism via inhibition of bacterial cell division protein FtsZ.
Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a two-step process involving the initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction with thiourea.
Experimental Protocols
Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This initial step involves the base-catalyzed condensation of acetophenone and benzaldehyde.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a flask, dissolve sodium hydroxide (0.055 mol) in a mixture of water (20 ml) and ethanol (12.5 ml) and cool the solution in an ice bath.
-
To the cooled solution, add acetophenone (0.043 mol) followed by the slow addition of benzaldehyde (0.043 mol) with continuous stirring.
-
Maintain the reaction mixture at a temperature of 20-25°C with vigorous stirring for 2-3 hours, until the mixture becomes thick.
-
The reaction mixture is then stored in a refrigerator overnight.
-
The resulting solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral to litmus paper.
-
The crude product is then washed with ice-cold ethanol and recrystallized from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.
Part 2: Synthesis of this compound
The synthesized chalcone is then reacted with thiourea in the presence of a base to yield the target compound.[1][2]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Thiourea
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl, for acidification)
-
Distilled water
-
Ice
Procedure:
-
A mixture of 1,3-diphenyl-2-propen-1-one (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.017 mol) is prepared in ethanol.[2]
-
The reaction mixture is refluxed for 18-20 hours.[2]
-
The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.[2]
-
The resulting mixture may be acidified with a few drops of concentrated hydrochloric acid.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound is then purified by recrystallization from ethanol.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Chalcone Synthesis | ||
| Molar Ratio (Acetophenone:Benzaldehyde) | 1:1 | [1] |
| Reaction Time | 2-3 hours stirring, overnight refrigeration | [1] |
| Reaction Temperature | 20-25°C | [1] |
| Pyrimidine-thione Synthesis | ||
| Molar Ratio (Chalcone:Thiourea:KOH) | 1:1:1.7 | [2] |
| Reaction Time | 18-20 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Characterization | ||
| Molecular Formula | C₁₆H₁₂N₂S | [4] |
| Molecular Weight | 264.34 g/mol | [4] |
| Melting Point | 156-158 °C | [5] |
| Yield | Good to Excellent | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway
This diagram outlines the key chemical transformations in the synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. impactfactor.org [impactfactor.org]
- 3. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 32079-26-8,4,6-diphenylpyrimidine-2(1H)-thione | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Diphenylpyrimidine-4(1H)-thione in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrimidine scaffold is a key structural motif in various natural and synthetic bioactive molecules. The thione-substituted pyrimidines, in particular, have demonstrated notable potential as antimicrobial agents.
This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of 2,6-Diphenylpyrimidine-4(1H)-thione and its structurally related analogs. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related compounds, such as 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione derivatives, to provide a framework for experimental design and data interpretation. The protocols outlined below are standardized methods for determining the antimicrobial efficacy of novel compounds.
Data Presentation: Antimicrobial Activity of a Related Pyrimidine Thione Derivative
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a structurally similar compound, 2-[(4,6-diphenyl-1,6-dihydropyrimidin-2-yl)thiol]-N,N-dimethylethanamine, against a panel of pathogenic microbes. This data is presented to illustrate the expected range of activity and the types of microorganisms that can be targeted.[1]
| Microorganism | Strain Type | MIC (mg/mL)[1] |
| Pseudomonas aeruginosa | Gram-negative | 6.00 ± 0.33 |
| Methicillin-susceptibleStaphylococcus aureus (MSSA) | Gram-positive | 8.00 ± 0.15 |
| Bacillus subtilis (T) | Gram-positive | 15.00 ± 0.20 |
| Bacillus subtilis | Gram-positive | 7.00 ± 0.15 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 8.00 ± 0.10 |
| Candida albicans | Fungus | 23.50 ± 0.25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
This compound (or analog)
-
Mueller-Hinton Broth (MHB), double strength for initial dilution[1]
-
Bacterial and/or fungal isolates
-
Sterile 96-well microtiter plates
-
Spectrophotometer or Densitometer
-
Sterile saline (0.85%)
-
Positive control antibiotic (e.g., Ciprofloxacin)[1]
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile MHB to create a range of concentrations to be tested.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), pick 4-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of the appropriate concentration of the diluted compound to each well of the microtiter plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (broth with the solvent used to dissolve the compound, but without the compound itself). Also, include a growth control well (broth and inoculum only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well/Disk Diffusion
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[3][4]
Materials:
-
This compound (or analog)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal isolates
-
Sterile cotton swabs
-
Sterile cork borer (for well diffusion) or sterile filter paper disks (for disk diffusion)
-
Positive control antibiotic disks
-
Negative control (solvent)
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the MIC protocol (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Compound Application:
-
Agar Well Method: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar. Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Disk Diffusion Method: Impregnate sterile filter paper disks with a specific amount of the test compound solution and allow the solvent to evaporate. Place the disks firmly on the surface of the inoculated agar.
-
-
Controls: Place positive control antibiotic disks and negative control (solvent-impregnated) disks on the plate.
-
Incubation: Allow the plate to stand for 1 hour at room temperature to permit diffusion of the compound.[1] Incubate at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for determining antimicrobial activity and a hypothesized mechanism of action for pyrimidine thione derivatives based on related compounds.
Experimental Workflow for Antimicrobial Assays
Hypothesized Mechanism of Action
Disclaimer: The proposed mechanism involving the inhibition of the FtsZ protein is based on studies of structurally related thiophenyl-pyrimidine derivatives and should be experimentally verified for this compound.[5][6]
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informativejournals.com [informativejournals.com]
- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 2,6-Diphenylpyrimidine-4(1H)-thione in Cancer Research: An Overview
Initial investigations into the therapeutic potential of 2,6-Diphenylpyrimidine-4(1H)-thione in oncology are currently limited, with a scarcity of published data specifically detailing its anticancer activities, mechanism of action, and associated experimental protocols. While the broader class of pyrimidine-4(1H)-thione derivatives has garnered interest in medicinal chemistry for a range of biological activities, the specific 2,6-diphenyl substituted compound remains largely unexplored in the context of cancer research.
Chemical databases confirm the structure and basic physicochemical properties of this compound. However, a comprehensive review of scientific literature and clinical trial registries does not yield specific studies on its efficacy against cancer cell lines, nor does it provide insights into the signaling pathways it may modulate.
Research on structurally related pyrimidine-thione derivatives has indicated potential for anticancer applications, often attributed to their ability to interfere with various cellular processes. For instance, some derivatives have been shown to induce apoptosis, inhibit cell cycle progression, or target specific enzymes involved in cancer cell proliferation. However, it is crucial to note that the biological activity of such compounds is highly dependent on their specific substitution patterns. The presence of the two phenyl groups at the 2 and 6 positions of the pyrimidine ring in this compound will significantly influence its steric and electronic properties, and thus its interaction with biological targets, making it difficult to extrapolate findings from other derivatives.
A conference abstract mentions the synthesis and in-vitro evaluation of a series of 4,6-diphenyl pyrimidine-2(1H)-thione derivatives for antimicrobial and anthelmintic activities. While this highlights the accessibility of this chemical scaffold for biological screening, it does not provide data relevant to cancer research.
Future Directions and a Call for Research
The lack of specific data on this compound in cancer research represents a knowledge gap. Future research endeavors could focus on the following:
-
Synthesis and Characterization: Development of efficient and scalable synthetic routes to obtain this compound and a library of its derivatives.
-
In Vitro Anticancer Screening: Evaluation of the cytotoxic and cytostatic effects of the compound against a panel of human cancer cell lines representing various tumor types.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound might exert any observed anticancer effects. This could involve investigating its impact on cell cycle, apoptosis, and key cancer-related signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to determine the key structural features required for any potential anticancer activity.
Given the current state of knowledge, detailed application notes and experimental protocols specifically for the use of this compound in cancer research cannot be provided. Researchers interested in this specific molecule would need to undertake foundational studies to establish its biological activity profile. The general protocols for synthesizing pyrimidine-thiones and for conducting in vitro cancer cell viability assays would be applicable as a starting point for such investigations.
General Experimental Workflow for Investigating Novel Compounds in Cancer Research
For researchers embarking on the study of novel compounds like this compound, a general experimental workflow can be outlined.
General Workflow for Anticancer Drug Discovery. This diagram outlines the typical progression from synthesis and characterization of a novel compound to its in vitro evaluation and mechanism of action studies, culminating in preclinical development.
Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of pyrimidine derivatives as a versatile class of kinase inhibitors. Due to the limited public data on 2,6-Diphenylpyrimidine-4(1H)-thione as a kinase inhibitor, this document will focus on the broader class of pyrimidine-based compounds that have demonstrated significant potential in targeting various protein kinases. The protocols provided are generalized for determining the inhibitory activity of such compounds.
Introduction to Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of many therapeutic agents.[1] Its structural versatility has led to the development of a wide range of derivatives that have shown potent inhibitory activity against various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[3][4]
Pyrimidine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein. This interference with the signaling cascade can halt cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. Several classes of pyrimidine-based kinase inhibitors have been extensively studied, including:
-
Thieno[2,3-d]pyrimidines and Thieno[3,2-d]pyrimidines: These fused heterocyclic systems have shown potent inhibition of kinases such as VEGFR-2 and JAK3.[5][6][7][8]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is present in several kinase inhibitors targeting enzymes like BTK and RET.[9]
-
Anilinopyrimidines: These derivatives have been developed as selective inhibitors of various tyrosine kinases.
This document will use thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 as a representative example to illustrate the application and evaluation of pyrimidine-based kinase inhibitors.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized thieno[2,3-d]pyrimidine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The data also includes their cytotoxic activity against human cancer cell lines.
| Compound ID | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 17c | - | >50 | >50 |
| 17d | - | 10.30 ± 0.98 | 15.20 ± 1.01 |
| 17e | 0.31 ± 0.02 | 5.20 ± 0.43 | 7.30 ± 0.55 |
| 17f | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| 17g | 0.25 ± 0.01 | 4.90 ± 0.39 | 6.80 ± 0.51 |
| 17h | 0.45 ± 0.05 | 8.10 ± 0.67 | 11.40 ± 0.98 |
| 17i | 0.29 ± 0.04 | 3.10 ± 0.22 | 5.20 ± 0.48 |
| 20b | - | 12.50 ± 1.10 | 18.70 ± 1.54 |
| Sorafenib (Control) | 0.23 ± 0.04 | - | - |
Data is illustrative and based on reported values for similar compound series.[6]
Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves key pathways like MAPK and PI3K/Akt, ultimately leading to cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrimidine derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.[10][11][12]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., pyrimidine derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[11]
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibody)
-
Microplate reader (luminescence, fluorescence, or absorbance based)
-
384-well or 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound to the assay wells.
-
Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the recombinant kinase enzyme to each well containing the test compound or control and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
-
Detection:
-
Stop the kinase reaction (method depends on the detection assay).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of phosphorylated substrate.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific kinase, substrate, and cell lines.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. In vitro kinase assay [protocols.io]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Alkylation of 2,6-Diphenylpyrimidine-4(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the S-alkylation of 2,6-diphenylpyrimidine-4(1H)-thione, a key intermediate in the synthesis of various biologically active compounds. The S-alkylation of the thione moiety allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyrimidine derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.
Introduction
Pyrimidine-4(1H)-thiones and their S-alkylated derivatives are important scaffolds in medicinal chemistry. The sulfur atom at the 4-position provides a nucleophilic center for the facile introduction of various alkyl, aryl, and heterocyclic moieties. This derivatization is a common strategy to modulate the physicochemical properties and biological activities of the parent compound. The protocol described herein is based on established methods for the S-alkylation of similar pyrimidine-2(1H)-thione systems and provides a reliable procedure for the synthesis of 4-(alkylthio)-2,6-diphenylpyrimidines.[1][2][3][4]
Reaction Principle
The S-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a base, the thione is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), resulting in the formation of a new carbon-sulfur bond and yielding the corresponding S-alkylated product. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the reaction rate.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
To a solution of this compound (1.0 mmol) in dry dimethylformamide (DMF) or acetonitrile (10-15 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.5 mmol) or triethylamine (TEA) (1.2 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-12 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
The precipitated solid product is collected by vacuum filtration. If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Wash the collected solid or the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure S-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the S-alkylation of pyrimidine-thione derivatives based on literature precedents.[1][2][3][4]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 70-80 | 4-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-80 | 6-8 | 80-90 |
| Benzyl Chloride | TEA | Acetonitrile | 70-80 | 10-12 | 75-85 |
| Allyl Bromide | TEA | Acetonitrile | 70-80 | 8-10 | 80-90 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the S-alkylation protocol.
Caption: Workflow for the S-alkylation of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkylating agents are often toxic and volatile; handle with care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols: 2,6-Diphenylpyrimidine-4(1H)-thione and its Analogs in Molecular Docking Studies
Disclaimer: Direct molecular docking studies on 2,6-Diphenylpyrimidine-4(1H)-thione are not extensively available in the reviewed literature. This document focuses on the closely related and well-studied 4,6-diphenylpyrimidine-2(1H)-thione and other pyrimidine-thione derivatives to provide a comprehensive guide for researchers. The principles and protocols described herein are broadly applicable to the molecular docking of pyrimidine-based compounds.
Introduction
Pyrimidine-4(1H)-thiones and their derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking is a crucial computational technique in the drug discovery pipeline, utilized to predict the binding orientation and affinity of a small molecule (ligand) to a specific target protein. This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective inhibitors. These application notes provide an overview of the use of diphenylpyrimidine-thione analogs in molecular docking studies, including quantitative data from recent research, detailed experimental protocols, and visual workflows to guide researchers in this field.
Quantitative Data from Molecular Docking Studies
The following table summarizes the quantitative data from molecular docking studies of various pyrimidine-thione derivatives against different biological targets. This data is essential for comparing the binding affinities and inhibitory potentials of these compounds.
| Compound ID/Name | Target Protein(s) | Docking Score (kcal/mol) | Inhibition Constant (Ki) | IC50 Value | Reference |
| 4r (A 3,4-dihydropyrimidine-2(1H)-one derivative) | Kinesin Eg5 | -7.67 | 2.39 µM | 0.17 µg/mL (MCF-7 cell line) | [1] |
| 5m (A 2,6-diaryl-substituted pyridine derivative) | Kinesin Eg5 | -9.52 | 0.105 µM | - | [1] |
| Compound 13 ((4-(4-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone) | Liver cancer (Huh7) & Lung cancer (A549) cell lines | - | - | Most effective cytotoxic agent against both cell lines | [2] |
| Compound 17 (a 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thione) | Tyrosinase | - | - | 44.58 ± 0.46 µM | [3] |
| Compound 21 (a 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thione) | Tyrosinase | -7.9 | - | 48.47 ± 0.66 µM | [3] |
| Compound 4 (Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione) | Tyrosinase, Ribonucleotide Reductase (RNR), DNA | -19.68 kJ/mol (RNR), -21.32 kJ/mol (DNA) | - | 1.97 µM (Tyrosinase) | [4][5] |
| VB1 (a 4,6-diphenylpyrimidine derivative) | Monoamine Oxidase-A (MAO-A), Butyrylcholinesterase (BuChE), Acetylcholinesterase (AChE) | - | - | 18.34 ± 0.38 nM (MAO-A), 0.666 ± 0.03 µM (BuChE), 30.46 ± 0.23 nM (AChE) | [6] |
| VB8 (a 4,6-diphenylpyrimidine derivative) | Monoamine Oxidase-A (MAO-A), Acetylcholinesterase (AChE) | - | - | 1010 ± 70.42 nM (MAO-A), 9.54 ± 0.07 nM (AChE) | [6] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies with pyrimidine-thione derivatives, based on methodologies reported in the literature.
1. Protein Preparation
-
Selection and Retrieval: Choose the target protein of interest. The 3D crystallographic structure of the protein can be downloaded from the Protein Data Bank (PDB) (e.g., PDB ID: 4OUA for tyrosinase)[5].
-
Preprocessing: Remove all water molecules and heteroatoms from the PDB file. If the protein is a homodimer, use one chain for the docking study.
-
Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step for defining the correct ionization and tautomeric states of amino acid residues.
-
Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and to obtain a more stable conformation. This is often done using force fields like CHARMm or AMBER.
2. Ligand Preparation
-
3D Structure Generation: The 2D structure of the this compound derivative is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch. This is then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
3. Molecular Docking
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger Suite (Glide), and MOE (Molecular Operating Environment).
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be chosen to cover all the key residues involved in ligand binding.
-
Docking Execution: Run the docking simulation. The software will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.
-
Analysis of Results: Analyze the docking results to identify the best binding pose. This is typically the pose with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) should be visualized and analyzed.
Example using AutoDock Vina:
-
Prepare the protein and ligand in PDBQT format, which includes partial charges and atom types.
-
Define the search space (grid box) using the center_x, center_y, center_z, size_x, size_y, and size_z parameters in the configuration file.
-
Run the docking using the command: vina --config conf.txt --log log.txt.
-
The output file will contain the predicted binding affinities and the coordinates of the docked ligand conformations.
Visualizations
The following diagrams illustrate the typical workflow for molecular docking and a relevant signaling pathway that can be investigated.
Caption: General workflow for molecular docking studies.
Caption: Nrf2/HO-1 signaling pathway, a potential target for pyrimidine derivatives.[7]
Signaling Pathways
Several studies on pyrimidine derivatives suggest their interaction with various signaling pathways. For instance, some bioactive compounds can activate the Nrf2/antioxidant response element (ARE) pathway, leading to the expression of protective genes like heme oxygenase-1 (HO-1).[7] This pathway is crucial in cellular defense against oxidative stress and is a potential therapeutic target for neurodegenerative diseases.[7] Molecular docking studies can help in designing pyrimidine-thione derivatives that can potentially modulate this pathway by interacting with key proteins like Keap1.
Another important pathway is the RAS/PI3K/Akt/JNK signaling cascade, which is often dysregulated in cancer. Some pyrimidine-2-thione derivatives have been investigated for their potential to inhibit this pathway, thereby inducing apoptosis in cancer cells.[8]
Conclusion
While specific molecular docking data for this compound is limited, the broader class of pyrimidine-thiones has been extensively studied, providing a solid foundation for future research. The protocols and data presented here offer a valuable resource for scientists and researchers in the field of drug discovery and development. By applying these computational methods, it is possible to accelerate the identification and optimization of novel pyrimidine-based therapeutic agents. Further in silico and in vitro studies on this compound are warranted to explore its full therapeutic potential.
References
- 1. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Diphenylpyrimidine-4(1H)-thione: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,6-diphenylpyrimidine-4(1H)-thione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action.
Application Notes
The versatility of the this compound scaffold stems from the facile functionalization of the pyrimidine ring and the thione group, allowing for the generation of diverse chemical libraries. This structural flexibility has led to the discovery of potent lead compounds with a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
Anticancer Potential: Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, the programmed cell death essential for tissue homeostasis.[1] Some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[2]
Anti-inflammatory Properties: The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4] By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins, which are potent inflammatory mediators.
Antimicrobial Activity: The scaffold has been explored for its potential to combat bacterial and fungal infections. Various derivatives have shown promising activity against a range of pathogenic microorganisms.[5][6]
Neuroprotective Effects: Dual inhibition of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) is a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] Certain this compound derivatives have emerged as potent dual inhibitors, offering a multi-target approach to neuroprotection.[8][9]
Urease Inhibition: Urease is an enzyme that plays a crucial role in the survival of certain pathogenic bacteria, such as Helicobacter pylori. Inhibition of this enzyme is a valid therapeutic strategy, and derivatives of the this compound scaffold have shown potential as urease inhibitors.[10]
Quantitative Data
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Anticancer Activity
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4b | SW480 (Colon) | MTT | 11.08 | [1] |
| SK-25 | MiaPaCa-2 (Pancreatic) | MTT | 1.95 | [11] |
| Compound 19 | NCI-H460 (Lung) | NCI-60 Screen | - (88% growth inhibition) | [2] |
| Compound 19 | SK-MEL-5 (Melanoma) | NCI-60 Screen | - (86% growth inhibition) | [2] |
| Compound 19 | HL-60 (TB) (Leukemia) | NCI-60 Screen | - (85% growth inhibition) | [2] |
| 3b | C32 (Melanoma) | MTT | 24.4 | [12] |
| 3b | A375 (Melanoma) | MTT | Not specified | [12] |
Table 2: Antimicrobial Activity
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| Compound 3 | Bacillus subtilis | Microdilution | 6.00 - 23.50 | [5] |
| Compound 3 | Staphylococcus aureus | Microdilution | 6.00 - 23.50 | [5] |
| Compound 3 | Candida albicans | Microdilution | 6.00 - 23.50 | [5] |
| C6 | Escherichia coli | Not specified | 32 | [6] |
| C22 | Pseudomonas aeruginosa | Not specified | 32 | [6] |
| Various Derivatives | Staphylococcus aureus | Microdilution | 32 | [6] |
| Various Derivatives | Candida albicans | Microdilution | 32 | [6] |
Table 3: Anti-inflammatory Activity
| Compound ID | Assay | Animal Model | Dose | % Inhibition of Edema | Reference |
| Various Derivatives | Carrageenan-induced paw edema | Rat | Not specified | Not specified | [13][14][15][16] |
Table 4: Urease Inhibition
| Compound ID | Enzyme Source | Assay | IC50 (µM) | Reference |
| 4f | Not specified | Indophenol method | 143.42 ± 1.9 (C. neoformans) | [10] |
| 5g | Jack bean urease | Indophenol method | 3.80 ± 1.9 | [10] |
| Various Derivatives | Jack bean urease | Not specified | 5.5 ± 0.15 | [17] |
Table 5: MAO-A and AChE Inhibition
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| VB1 | MAO-A | Not specified | 18.34 ± 0.38 | [7] |
| VB1 | AChE | Not specified | 30.46 ± 0.23 | [7] |
| VB8 | AChE | Not specified | 9.54 ± 0.07 | [7] |
| VB8 | MAO-A | Not specified | 1010 ± 70.42 | [7] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the scaffold via a Claisen-Schmidt condensation followed by cyclocondensation with thiourea.
Workflow Diagram:
Caption: General synthesis of this compound.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Thiourea (12 mmol)
-
Glacial acetic acid
-
Distilled water
Procedure:
Step 1: Synthesis of Chalcone
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30 mL) in a flask.
-
Slowly add an aqueous solution of NaOH or KOH (20 mmol in 10 mL of water) to the flask with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
-
Add a solution of KOH (20 mmol) in ethanol (10 mL) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound derivative.
Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: MTT assay workflow for cytotoxicity testing.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 hours under the same conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to evaluate the anti-inflammatory potential of the synthesized compounds.[8]
Workflow Diagram:
Caption: Carrageenan-induced paw edema assay workflow.
Materials:
-
Wistar albino rats (150-200 g)
-
Synthesized compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): control, standard, and test groups.
-
Administer the test compounds orally or intraperitoneally to the test groups at a specific dose. The control group receives the vehicle, and the standard group receives the standard drug.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to screen the antimicrobial activity of the synthesized compounds against various bacteria and fungi.[14][18]
Workflow Diagram:
Caption: Agar well diffusion assay workflow.
Materials:
-
Bacterial and fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6 mm)
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal drugs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganisms.
-
Spread the microbial inoculum evenly onto the surface of the agar plates.
-
Aseptically punch wells (6 mm in diameter) into the agar plates using a sterile cork borer.[2]
-
Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[2]
-
Include a solvent control, a positive control (standard drug), and a negative control (empty well).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Urease Inhibition Assay (Berthelot Method)
This spectrophotometric assay measures the inhibition of urease activity by quantifying the amount of ammonia produced.[3][19]
Workflow Diagram:
Caption: Urease inhibition assay workflow.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Alkali reagent (NaOH and NaClO)
-
Synthesized compounds
-
Standard urease inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate for another 30 minutes at 30°C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 625 nm or 630 nm.
-
Calculate the percentage of urease inhibition and the IC50 value.
MAO-A and AChE Inhibition Assays
MAO-A Inhibition Assay (Kynuramine as substrate)
This fluorometric assay measures the inhibition of MAO-A by monitoring the formation of 4-hydroxyquinoline from the substrate kynuramine.[10]
Procedure:
-
In a 96-well plate, add the test compound, MAO-A enzyme, and buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding kynuramine.
-
After incubation, stop the reaction with NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline (excitation ~320 nm, emission ~380 nm).[10]
-
Calculate the percentage of inhibition and IC50 value.
AChE Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE by quantifying the product of the reaction between thiocholine and DTNB.[4]
Procedure:
-
In a 96-well plate, add the test compound, AChE enzyme, and DTNB solution in a buffer (pH 8.0).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at different time points.[4]
-
Calculate the percentage of inhibition and IC50 value.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis
Caption: Proposed intrinsic apoptotic pathway induced by the scaffold.
Anti-inflammatory Mechanism: COX Inhibition
Caption: Inhibition of the COX-2 pathway by the scaffold.
Neuroprotective Mechanism: Dual MAO-A and AChE Inhibition
Caption: Dual inhibition of AChE and MAO-A for neuroprotection.
References
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 2,6-Diphenylpyrimidine-4(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for analogous compounds.
Introduction
This compound and its derivatives are a class of compounds that have garnered significant attention for their potential therapeutic applications, including anticancer and antimicrobial activities. The purity of these compounds is of paramount importance for accurate biological evaluation and subsequent drug development. This document offers guidance on established laboratory techniques to achieve high purity of the target compound.
Purification Techniques
The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities dissolved in the solvent.
Protocol: Recrystallization from Ethanol
This protocol is based on methods reported for the purification of closely related pyrimidine-thione derivatives.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for prolonged heating)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes to further induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Expected Outcome: This procedure should yield purified this compound as a crystalline solid. A reported synthesis of a similar compound, 4,6-diphenylpyrimidin-2-thiol, achieved a yield of 70.7% after recrystallization from ethanol.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For non-polar to moderately polar compounds like this compound, silica gel is a common stationary phase.
Protocol: Silica Gel Column Chromatography
The following is a general protocol for the purification of pyrimidine derivatives, which can be optimized for this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before performing column chromatography, determine an appropriate solvent system (mobile phase) using TLC. Test various ratios of hexane and ethyl acetate to find a system that gives a good separation of the desired compound from its impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of ethyl acetate to hexane.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
Due to the lack of specific literature data on the purification of this compound, the following table presents typical data that should be recorded during the purification process. Researchers should aim to quantify the purity before and after each purification step using techniques like HPLC or quantitative NMR.
| Purification Step | Starting Material (g) | Purified Material (g) | Yield (%) | Purity Before (%) | Purity After (%) | Method of Purity Analysis |
| Recrystallization | e.g., 5.0 | e.g., 4.2 | e.g., 84 | e.g., 90 | e.g., >98 | HPLC |
| Column Chromatography | e.g., 2.0 | e.g., 1.5 | e.g., 75 | e.g., 85 | e.g., >99 | HPLC, NMR |
Experimental Workflows and Diagrams
To visualize the purification processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Biological Activity and Signaling Pathways
While various pyrimidine-thione derivatives have been reported to exhibit a range of biological activities, including anticancer effects, specific signaling pathways for this compound are not well-documented in the current scientific literature. Some related diphenylpyrimidine compounds have been investigated as inhibitors of tubulin polymerization or as inducers of reactive oxygen species (ROS) in cancer cells. A recent study on a different diphenylpyrimidine derivative identified it as a histone deacetylase 6 (HDAC6) inhibitor, impacting the TLR4/MAPK, STAT3, and NF-κB signaling pathways in the context of atopic dermatitis. However, a definitive signaling pathway for the title compound has yet to be elucidated. Researchers are encouraged to investigate the molecular mechanisms of action of this compound to uncover its therapeutic potential.
Due to the absence of a defined signaling pathway for this compound, a diagram illustrating a biological mechanism cannot be provided at this time. The diagrams above focus on the practical purification workflows.
Conclusion
The protocols and guidelines presented in these application notes provide a solid foundation for the successful purification of this compound. Adherence to these methods, with appropriate optimization, will enable researchers to obtain high-purity material essential for reliable in vitro and in vivo studies, thereby facilitating the exploration of its full therapeutic potential.
Troubleshooting & Optimization
optimizing reaction conditions for 2,6-Diphenylpyrimidine-4(1H)-thione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and established method for synthesizing this compound involves a two-step process. The first step is the Claisen-Schmidt condensation of acetophenone and benzaldehyde in the presence of a base (like NaOH or KOH) to form 1,3-diphenyl-2-propen-1-one (chalcone). The second step is the cyclocondensation of the resulting chalcone with thiourea in a basic medium.[1][2]
Q2: What is the role of the base in the cyclocondensation step?
The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is crucial for the cyclocondensation reaction. It facilitates the deprotonation of thiourea, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (chalcone) in a Michael addition.[3]
Q3: Can this synthesis be performed as a one-pot reaction?
While the two-step process is more common, one-pot syntheses, often referred to as Biginelli-like reactions, have been developed. These reactions combine the aldehyde, ketone, and thiourea in a single step, often with a catalyst and sometimes under microwave irradiation to improve yields and reduce reaction times.[4]
Q4: What are some common solvents used for the recrystallization of this compound?
Ethanol is a frequently used solvent for the recrystallization of this compound and its derivatives.[3][5] Other potential solvent systems for recrystallization of similar compounds include ethanol/water mixtures or ethyl acetate/hexane.[6]
Troubleshooting Guide
Low Product Yield
Q: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield in the synthesis of this compound can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Incomplete Chalcone Formation: The purity and yield of the intermediate chalcone are critical. Ensure the Claisen-Schmidt condensation in the first step has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the reaction time or the amount of base.
-
Suboptimal Reaction Conditions for Cyclocondensation:
-
Base: The choice and concentration of the base are important. While both NaOH and KOH are effective, their optimal concentration may vary. Some protocols suggest using a 40% aqueous KOH solution.[7]
-
Temperature and Reaction Time: Refluxing for an adequate duration is necessary. Typical reaction times range from 4 to 22 hours.[7] Insufficient heating or time will lead to an incomplete reaction. Conversely, prolonged heating at very high temperatures could lead to degradation.
-
Reactant Ratio: An inappropriate stoichiometric ratio of chalcone to thiourea can result in lower yields. A common approach is to use a slight excess of thiourea.
-
-
Product Loss During Workup and Purification:
-
Precipitation: After the reaction, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted correctly to fully precipitate the product.
-
Recrystallization: During recrystallization, using too much solvent or a solvent in which the product is highly soluble at room temperature will lead to significant product loss. Ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol is a common choice.[5]
-
Product Purity Issues
Q: My final product appears impure, showing multiple spots on TLC or broad peaks in NMR. What are the likely impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials or side reactions.
-
Unreacted Chalcone: If the cyclocondensation is incomplete, the final product will be contaminated with the starting chalcone. This can be identified by TLC. To remove it, ensure the reaction goes to completion or perform a thorough recrystallization.
-
Side Products: The reaction mechanism involves a Michael addition.[3] Under certain conditions, side reactions may occur. Careful control of temperature and reaction time can minimize the formation of these byproducts.
-
Purification:
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane to find the optimal system for your product.[6]
-
Washing: Ensure the crude product is washed thoroughly with cold water after precipitation to remove any inorganic salts.
-
Unexpected Spectroscopic Results
Q: The NMR spectrum of my product shows unexpected signals, or the IR spectrum is missing the characteristic C=S peak.
A: This could be due to the presence of tautomers or unexpected side products.
-
Tautomerism: Pyrimidine-4(1H)-thiones can exist in tautomeric forms: the thione (thiolactam) form and the thiol form.[3] This can lead to the appearance of different signals in the NMR spectrum. For instance, the presence of an S-H peak in the IR or ¹H NMR spectrum would indicate the thiol tautomer.
-
Oxidation: The thione group can be susceptible to oxidation, which could lead to the formation of disulfide bridges or other oxidized species, especially during workup or storage.
Experimental Protocols
Synthesis of 1,3-diphenyl-2-propen-1-one (Chalcone)
This protocol is based on the Claisen-Schmidt condensation reaction.[7]
-
Preparation: In a flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).
-
Reaction: To the stirred solution, add a 20% aqueous solution of sodium hydroxide (NaOH) (5 mL). Continue stirring at room temperature for 3-4 hours.
-
Workup: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
Synthesis of this compound
This protocol is for the cyclocondensation of the chalcone with thiourea.[7]
-
Preparation: In a round-bottom flask, dissolve the synthesized 1,3-diphenyl-2-propen-1-one (0.01 mol) and thiourea (0.01 mol) in ethanol (25 mL).
-
Reaction: Add a 40% aqueous solution of potassium hydroxide (KOH) (10 mL) to the mixture. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude this compound from ethanol.
Data Presentation
Comparison of Synthetic Conditions for Diarylpyrimidine-thiones
| Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | 22 | Varies | [7] |
| NaOH | Ethanol | 4 | Good | [2] |
| Triphenylphosphine (PPh₃) | Ethanol | 1-1.5 | 85-94 | [8] |
| Ionic Liquid | Solvent-free | 0.5 | 88-95 | [4] |
| Microwave Irradiation | Ethanol | 7-10 min | 85-92 | [7] |
Note: Yields can vary depending on the specific substituted chalcones used.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Cyclocondensation of corresponding chalcones: Significance and symbolism [wisdomlib.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Biginelli Reaction for Pyrimidine Thiones
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (pyrimidine thiones), with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction for pyrimidine thiones is giving a very low yield. What are the most common causes?
Low yields in the classical Biginelli reaction are a known issue, often stemming from harsh reaction conditions and long reaction times.[1] Key factors to investigate include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry. The classical method using strong mineral acids often requires improvement.
Q2: What is the most accepted mechanism for the Biginelli reaction, and how can understanding it help improve my yield?
The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[2][3][4][5] It involves the acid-catalyzed condensation of the aldehyde and thiourea to form the iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to form the final product.[2][4] Understanding this pathway highlights the critical role of the acid catalyst in activating the aldehyde. Using an efficient catalyst that favors the formation of the iminium intermediate at a lower energy cost can significantly improve reaction rates and yields.
Q3: What are the advantages of using modern catalysts over traditional strong acids like HCl?
Modern catalysts offer several advantages, including milder reaction conditions, shorter reaction times, higher yields, and easier workup.[6] Many are also more environmentally friendly ("greener") and can be recycled and reused.[1][2] Catalysts like ionic liquids,[1][6] metal triflates (e.g., Yb(OTf)₃),[2] clays,[6] and various Lewis acids[4] have been shown to be highly effective, often under solvent-free conditions.[1][2][7]
Q4: Should I be running my reaction in a solvent or under solvent-free conditions?
Solvent-free conditions have become increasingly popular for the Biginelli reaction.[6][7] This approach offers several benefits:
-
Environmental: Reduces hazardous waste.[2]
-
Economic: Saves on solvent costs and simplifies purification.[2]
-
Efficiency: Can lead to shorter reaction times and higher yields.[1]
However, the choice can be substrate-dependent. While many reactions work well without a solvent, polar solvents may be beneficial in some cases.[8] Ball-milling is another solvent-free technique that has shown excellent yields (>98%) without any catalyst.[9]
Troubleshooting Guide
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | The classical use of strong mineral acids often results in low yields.[4] Switch to a more efficient catalyst. Lewis acids like Yb(OTf)₃,[2] InCl₃,[2] Bi(NO₃)₃·5H₂O,[7] or ZrCl₄[7] are excellent choices. Brønsted acidic ionic liquids have also proven highly effective.[1] |
| Suboptimal Temperature | High temperatures can lead to side product formation.[3] Conversely, a temperature that is too low may result in an incomplete reaction. Optimize the temperature based on your specific catalyst and substrates. For many modern catalysts, temperatures around 90-100°C are effective.[1][8] Some systems even work efficiently at near room temperature (30°C), though they may require longer reaction times.[1] |
| Incorrect Stoichiometry | An excess of one reactant, typically thiourea, is often used to drive the reaction to completion.[1][3] A common molar ratio is Aldehyde:β-ketoester:Thiourea of 1:1:1.5.[1][7] |
| Long Reaction Times | While the original Biginelli protocol required long reflux times,[10] many modern methods significantly shorten this. Overly long reaction times can lead to decomposition. Monitor the reaction by TLC. Many solvent-free methods with efficient catalysts are complete within 30-90 minutes.[1] |
Problem 2: Formation of Multiple By-products
| Potential Cause | Suggested Solution |
| Side Reactions | The Biginelli reaction can have competing pathways, such as the Knoevenagel condensation between the aldehyde and the β-ketoester.[3] Using a catalyst that selectively promotes the iminium pathway can improve product selectivity. |
| Decomposition | Harsh acidic conditions and high temperatures can cause decomposition of reactants or the final product.[3] Employing milder catalysts and optimizing the reaction temperature can minimize by-product formation. |
| Impure Reagents | Ensure the purity of your starting materials, particularly the aldehyde, as impurities can lead to unwanted side reactions. |
Data Presentation: Catalyst and Condition Optimization
The selection of an appropriate catalyst and reaction conditions is crucial for maximizing yield. The following tables summarize quantitative data from studies on the synthesis of 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Table 1: Effect of Catalyst Loading on Yield Reaction Conditions: Benzaldehyde (3 mmol), Ethyl Acetoacetate (3 mmol), Thiourea (4.5 mmol), 90 °C, 30 min, Solvent-free.
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| [Btto][p-TSA] | 1 | 70 |
| [Btto][p-TSA] | 3 | 85 |
| [Btto][p-TSA] | 5 | 95 |
| [Btto][p-TSA] | 7 | 95 |
| [Btto][p-TSA] | 10 | 94 |
| Data adapted from Zhang Y, et al. (2015). [Btto][p-TSA] is a Brønsted acidic ionic liquid.[1] |
Table 2: Comparison of Different Catalytic Systems and Conditions
| Aldehyde | β-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | ZrCl₄ | None | 100 | 1.5 h | 92 |
| Benzaldehyde | Ethyl Acetoacetate | Bi(NO₃)₃·5H₂O | None | 100 | 2 h | 90 |
| Benzaldehyde | Ethyl Acetoacetate | PPh₃ | None | 100 | 45 min | 95 |
| Benzaldehyde | Ethyl Acetoacetate | [Btto][p-TSA] | None | 90 | 30 min | 95 |
| Benzaldehyde | Ethyl Acetoacetate | HCl | Ethanol | Reflux | 18 h | 45 |
| Data compiled from multiple sources for comparison.[1][7][11] |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Synthesis using an Ionic Liquid Catalyst
This protocol is adapted from the method described by Zhang et al. for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones using the Brønsted acidic ionic liquid [Btto][p-TSA].[1]
-
Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (3 mmol), the β-ketoester (e.g., ethyl acetoacetate, 3 mmol), thiourea (4.5 mmol), and the ionic liquid catalyst [Btto][p-TSA] (0.15 mmol, 5 mol%).
-
Reaction: Heat the mixture at 90 °C with magnetic stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Add ethanol to the flask and stir. The product will precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: General Procedure for Lewis Acid Catalyzed Synthesis
This protocol is a general representation for using a Lewis acid like ZrCl₄ under solvent-free conditions, adapted from Matias et al.[7]
-
Reagent Preparation: To a flask, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), thiourea (1.5 mmol), and ZrCl₄ (10 mol%).
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C for the appropriate time (typically 1.5-2 hours).
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Add cold water to the solidified mixture and stir vigorously. Collect the resulting solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
Visualizations
Biginelli Reaction Troubleshooting Flowchart This diagram outlines a logical workflow for troubleshooting low yields in the Biginelli reaction for pyrimidine thiones.
Caption: A decision tree for troubleshooting low yields.
General Experimental Workflow This diagram illustrates the typical step-by-step process for performing the Biginelli synthesis of pyrimidine thiones.
Caption: Standard laboratory workflow for Biginelli synthesis.
Simplified Iminium-Based Reaction Mechanism This diagram shows the most accepted mechanistic pathway for the acid-catalyzed Biginelli reaction.
Caption: The accepted N-acyliminium ion pathway.
References
- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. BIGINELLI REACTION | PPT [slideshare.net]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. mdpi.com [mdpi.com]
- 10. sennosbiotech.com [sennosbiotech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrimidine Thiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrimidine thiones.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted pyrimidine thiones.
Issue 1: Low Yield in Biginelli-Type Reactions for Pyrimidine Thiones
Question: I am getting a low yield for my substituted pyrimidine thione using a classical Biginelli condensation with thiourea. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Biginelli reaction for pyrimidine thiones can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. While traditional methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Consider using Lewis acids or milder catalysts.
-
Reaction Conditions: Temperature and reaction time play a significant role. Optimization of these parameters is often necessary for different substrates. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. While ethanol is commonly used, exploring other solvents like acetonitrile or solvent-free conditions may be beneficial.[2]
-
Reactant Stoichiometry: An excess of one reactant, typically the aldehyde or β-dicarbonyl compound, can sometimes push the equilibrium towards product formation. Experiment with varying the molar ratios of your reactants.
-
Side Reactions: The formation of byproducts is a common issue. Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound can compete with the main reaction. Pre-forming the imine intermediate by reacting the aldehyde and thiourea first can sometimes mitigate this.
Issue 2: Difficulty in Thionation of Pyrimidinone Precursors
Question: I am trying to synthesize a pyrimidine thione by thionating the corresponding pyrimidinone with Lawesson's reagent, but the reaction is sluggish and gives a complex mixture of products. How can I troubleshoot this?
Answer:
Thionation using Lawesson's reagent can be challenging. Here are some tips to improve the outcome:
-
Purity of Lawesson's Reagent: Ensure the Lawesson's reagent you are using is of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Temperature and Solvent: The reaction typically requires elevated temperatures. Toluene or xylene are common solvents. Ensure the temperature is high enough for the reaction to proceed but not so high that it causes decomposition of your starting material or product.
-
Stoichiometry of Lawesson's Reagent: Using an appropriate amount of Lawesson's reagent is critical. A common starting point is 0.5 equivalents for each carbonyl group to be thionated. However, this may need to be optimized.
-
Work-up Procedure: Removing the phosphorus-containing byproducts from the reaction mixture can be difficult. These byproducts can often co-elute with the desired product during column chromatography. Trituration with a suitable solvent like ether or using a different stationary phase for chromatography (e.g., alumina) might help in their removal.
-
Alternative Thionating Agents: If Lawesson's reagent consistently gives poor results, consider alternative thionating agents like phosphorus pentasulfide (P₄S₁₀). The reaction conditions will need to be re-optimized for this reagent.
Issue 3: Purification Challenges of Substituted Pyrimidine Thiones
Question: My synthesized pyrimidine thione is difficult to purify. What are some effective purification techniques?
Answer:
Purification of pyrimidine thiones can be challenging due to their polarity and potential for tautomerization. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems. Common solvents for recrystallization of pyrimidine thiones include ethanol, methanol, acetic acid, or mixtures with water.[3]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. To improve separation, you can try:
-
Using a different adsorbent like alumina.
-
Adding a small amount of a modifier, such as triethylamine, to the eluent to reduce tailing of basic compounds.
-
-
Acid-Base Extraction: If your pyrimidine thione has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.
-
Washing: After synthesis, washing the crude product with appropriate solvents can remove a significant amount of impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar byproducts.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted pyrimidine thiones?
A1: The most common synthetic routes include:
-
Biginelli-type reactions: A one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and thiourea. This is a very popular and versatile method.[1][4]
-
Cyclocondensation reactions: These involve the reaction of a 1,3-dielectrophile with a thiourea or a related N-C-N synthon. For instance, the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base is a widely used method.[3][5]
-
Thionation of pyrimidinones: This involves the conversion of a pre-synthesized pyrimidinone to the corresponding pyrimidine thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Q2: What are some common side products in the synthesis of pyrimidine thiones and how can they be minimized?
A2: Common side products depend on the synthetic route:
-
In Biginelli-type reactions:
-
Knoevenagel adduct: Formed from the condensation of the aldehyde and the β-dicarbonyl compound. This can be minimized by optimizing the reaction conditions (e.g., catalyst, temperature) to favor the three-component reaction.
-
Oxidized products: The dihydropyrimidine thione product can sometimes be oxidized to the corresponding aromatic pyrimidine. Performing the reaction under an inert atmosphere can help to reduce this.
-
-
In cyclocondensation of chalcones with thiourea:
-
Michael adduct: The initial Michael addition product of thiourea to the chalcone may not cyclize completely. Ensuring a sufficient reaction time and appropriate base strength can promote cyclization.
-
-
In thionation reactions:
-
Incomplete thionation: Not all carbonyl groups may be converted to thiocarbonyls, leading to a mixture of starting material and product. Increasing the amount of thionating agent or prolonging the reaction time can help.
-
Decomposition: The starting material or product may decompose at the high temperatures often required for thionation. Careful temperature control is essential.
-
Q3: How does the nature of the substituent on the aromatic aldehyde affect the yield of the Biginelli reaction for pyrimidine thiones?
A3: The electronic nature of the substituent on the aromatic aldehyde can significantly influence the reaction yield.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) generally lead to higher yields. These groups make the carbonyl carbon of the aldehyde more electrophilic, facilitating the initial nucleophilic attack by thiourea.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the reactivity of the aldehyde, potentially leading to lower yields. In some cases, strongly electron-donating groups can even inhibit the reaction by deactivating the catalyst.[6]
Quantitative Data
Table 1: Effect of Catalyst on the Yield of a Biginelli-type Synthesis of a Pyrimidine Thione
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 8 | 65 | [Classical Method] |
| Yb(OTf)₃ | Solvent-free | 100 | 1 | 92 | [7] |
| Ionic Liquid [bmim][MeSO₄] | Solvent-free | 100 | 0.5 | 95 | [7] |
| Ceric Ammonium Nitrate (CAN) | Methanol | 80 | 3 | 80-90 | [1] |
Note: Yields are representative and can vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione [3]
-
A mixture of the appropriate chalcone (10 mmol), thiourea (0.76 g, 10 mmol), and potassium hydroxide (0.85 g, 15 mmol) is heated in 50 mL of absolute ethanol under reflux for 7 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is then neutralized with diluted hydrochloric acid.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is recrystallized from ethanol to afford the pure pyrimidine-2-thione.
Protocol 2: Thionation of a Pyrimidinone using Lawesson's Reagent
-
To a solution of the pyrimidinone (1 mmol) in anhydrous toluene (20 mL), Lawesson's reagent (0.5 mmol, 202 mg) is added.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired pyrimidine thione.
Visualizations
Caption: Proposed mechanism for the Biginelli synthesis of dihydropyrimidine thiones.
Caption: A logical workflow for troubleshooting low yields in pyrimidine thione synthesis.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Biginelli Reaction [organic-chemistry.org]
side reactions in 2,6-Diphenylpyrimidine-4(1H)-thione synthesis and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 1,3-diphenyl-2-propen-1-one (chalcone) and thiourea in a basic medium.
Question: My reaction yielded a product with a lower melting point than expected, and the NMR spectrum shows additional aliphatic protons. What could be the issue?
Answer: It is likely that you have synthesized the intermediate, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, instead of the fully aromatized product.[1][2] This can occur under milder reaction conditions or with shorter reaction times.
Prevention and Solution:
-
Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration (e.g., 6-20 hours) can promote the oxidation/aromatization of the dihydropyrimidine intermediate.[1][3]
-
Choice of Base and Solvent: Using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a high-boiling solvent such as ethanol is crucial for driving the reaction to completion.[1][3]
-
Oxidizing Agent: While typically the reaction aromatizes on its own during workup or upon standing in air, the addition of a mild oxidizing agent during workup could be explored, though this is not a standard procedure in the cited literature.
Question: The final product is contaminated with a significant amount of starting chalcone. How can I improve the conversion rate?
Answer: Incomplete consumption of the starting chalcone is a common issue that points to suboptimal reaction conditions.
Prevention and Solution:
-
Molar Ratio of Reactants: Ensure that at least an equimolar amount of thiourea is used relative to the chalcone. Some protocols suggest a slight excess of thiourea.[3]
-
Purity of Reactants: Verify the purity of your chalcone and thiourea. Impurities can interfere with the reaction.
-
Reaction Conditions: As mentioned previously, ensure adequate reaction time, temperature, and basicity. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) has been reported to improve reaction efficiency in some pyrimidine syntheses, though not specifically for this compound.[4]
-
Purification: Unreacted chalcone can often be removed by recrystallization from a suitable solvent like ethanol, as the polarity of the chalcone and the pyrimidine-thione are different.[3]
Question: My product yield is consistently low, even with complete consumption of the starting materials. What are the potential side reactions?
Answer: Low yields can be attributed to several competing side reactions.
Potential Side Reactions and Prevention:
-
Formation of Pyrimidin-4(1H)-one: If the thiourea reactant is contaminated with urea, the corresponding 2,6-diphenylpyrimidin-4(1H)-one can form as a byproduct.
-
Prevention: Use high-purity thiourea.
-
-
Decomposition: Under excessively harsh basic conditions or prolonged heating, the chalcone or the thiourea may decompose, leading to a variety of unidentified byproducts and a lower yield of the desired product.
-
Prevention: Carefully control the reaction temperature and avoid excessively long reaction times beyond what is necessary for complete conversion.
-
-
Alternative Cyclization Pathways: While less common for this specific synthesis, alternative cyclizations can occur, leading to isomeric products.
-
Prevention: Adhering to established protocols that favor the desired cyclization pathway is the best prevention method.
-
Question: I am observing an impurity that is difficult to remove by recrystallization. What could it be and how can I address it?
Answer: A persistent impurity with similar solubility to the product could be a structurally related pyrimidine derivative.
Potential Impurity and Solution:
-
S-Alkylated Byproducts: If the reaction is not carried out under anhydrous conditions or if certain alkylating agents are present as impurities, the thiol tautomer of the product can undergo S-alkylation.
-
Solution: Column chromatography is generally more effective than recrystallization for separating such closely related compounds. Additionally, ensure the use of dry solvents and clean glassware to prevent unforeseen reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction proceeds through a base-catalyzed Michael addition of thiourea to the α,β-unsaturated ketone of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation (aromatization) to yield the final pyrimidine-thione product.
Q2: Can I use a different base besides NaOH or KOH?
A2: While NaOH and KOH are the most commonly reported bases for this synthesis, other strong bases could potentially be used. However, the choice of base can significantly impact the reaction rate and yield, and optimization would be required.
Q3: Is it possible to synthesize the dihydropyrimidine-2(1H)-thione as the main product?
A3: Yes, by using milder reaction conditions, such as lower temperatures and shorter reaction times, the reaction can be stopped at the 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione stage.[1]
Q4: What are the typical analytical techniques used to characterize the final product?
A4: The structure and purity of this compound are typically confirmed using techniques such as melting point determination, FT-IR spectroscopy (to identify N-H, C=S, and aromatic C-H stretches), and ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
-
A mixture of 1,3-diphenyl-2-propen-1-one (chalcone) (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL) in a 250-mL flask.
-
Potassium hydroxide (1.00 g) is added to the solution.
-
The mixture is stirred (300 rpm) and heated at reflux for 6 hours.
-
The reaction mixture is then concentrated to remove excess solvent.
-
The cooled mixture is poured into cold water and stirred.
-
The resulting yellow solid precipitate is filtered, washed with ice-water until neutral, and dried.
-
The crude product is recrystallized from ethanol to yield the pure this compound.
Protocol 2: Synthesis of 6-(4-bromophenyl)-4-phenyl-(1H)-5,6-dihydro-2-pyrimidinthione (A Dihydropyrimidine Analog) [1]
-
A reaction mixture is prepared from 1-(4-bromophenyl)-3-phenyl-2-propen-1-one (0.01 mol, 2.8 g), thiourea (0.01 mol, 0.76 g), and KOH (0.017 mol, 0.95 g) in ethanol.
-
The mixture is refluxed for 18–20 hours.
-
After reflux, the mixture is poured into ice.
-
The collected product is then recrystallized from ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine-thione Synthesis
| Product | Starting Chalcone | Base | Solvent | Time | Temperature | Yield | Reference |
| 4,6-diphenylpyrimidin-2-thiol | 1,3-diphenyl-2-propen-1-one | KOH | Ethanol | 6 h | Reflux | 70.7% | [3] |
| 6-(4-bromophenyl)-4-phenyl-(1H)-5,6-dihydro-2-pyrimidinthione | 1-(4-bromophenyl)-3-phenyl-2-propen-1-one | KOH | Ethanol | 18-20 h | Reflux | Good | [1] |
| 4,6-diaryl-dihydropyrimidine-2(1H)-thiones | Substituted Chalcones | NaOH | Ethanol | 1 h | 50 °C (Ultrasonic) | Medium to Excellent | [5] |
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions in the formation of this compound.
References
Technical Support Center: 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diphenylpyrimidine-4(1H)-thione derivatives.
Troubleshooting Guides
This section addresses common purification issues encountered during the synthesis and purification of this compound and its derivatives.
Problem 1: Low Yield or No Product After Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature. Ensure the catalyst, if used, is active.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants (e.g., chalcone, thiourea, and a base) may be incorrect.
-
Solution: Carefully check the calculations for all reactants and ensure they are added in the correct proportions as specified in the protocol.
-
-
Degradation of Reagents: Thiourea or other reagents may have degraded.
-
Solution: Use freshly opened or properly stored reagents. The purity of the starting chalcone is also crucial for a successful reaction.
-
Problem 2: Oily Product Instead of a Solid Precipitate
Possible Causes and Solutions:
-
Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent, preventing crystallization.
-
Solution: Attempt to purify a small sample of the oil via column chromatography to isolate the desired product and identify the impurities.
-
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.
-
Solution: Add a small amount of the hot recrystallization solvent to the oil and heat until it dissolves completely. Allow the solution to cool slowly. Seeding with a previously obtained crystal can also induce proper crystallization.
-
-
Low Melting Point: Some derivatives may have a low melting point and exist as an oil at room temperature.
-
Solution: Confirm the expected physical state of your specific derivative based on literature data if available.
-
Problem 3: Difficulty with Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent: The chosen solvent may not be ideal for recrystallization.
-
Crystallization is Too Rapid: Fast crystallization can trap impurities within the crystal lattice.
-
Solution: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. Covering the flask to slow cooling can also be beneficial.
-
-
Poor Recovery: A significant amount of the product may remain dissolved in the mother liquor.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
Problem 4: Ineffective Purification by Column Chromatography
Possible Causes and Solutions:
-
Incorrect Eluent System: The polarity of the solvent system may not be suitable for separating the desired compound from impurities.
-
Solution: Use TLC to determine an optimal solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for these types of compounds is a hexane:ethyl acetate mixture.
-
-
Compound Tailing on the Column: The compound may be interacting too strongly with the stationary phase.
-
Solution: Adding a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) to the eluent can help reduce tailing.
-
-
Thione-Thiol Tautomerism: The presence of both thione and thiol tautomers can sometimes lead to band broadening or the appearance of multiple spots on TLC.
-
Solution: While the thione form is generally predominant, the equilibrium can be influenced by the solvent.[3] Consistent use of the same solvent system for both TLC and column chromatography is important.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities often arise from the starting materials or side reactions. These can include unreacted chalcones, excess thiourea, and byproducts from the condensation reaction. If synthesized via the Biginelli reaction, side products such as Knoevenagel condensation products can also be present.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Q3: How do I visualize the spots of these compounds on a TLC plate?
A3: this compound derivatives are often UV active due to the aromatic rings. The spots can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background. Iodine staining can also be used as a secondary visualization method.
Q4: What is the significance of thione-thiol tautomerism in these compounds?
A4: The pyrimidine-4(1H)-thione moiety can exist in equilibrium with its tautomeric thiol form (pyrimidine-4-thiol). In most cases, the thione form is the more stable and predominant tautomer.[3] However, the presence of the thiol tautomer can influence the compound's reactivity and its behavior during purification, potentially leading to issues like multiple spots on TLC or band broadening in chromatography.
Q5: Are there any specific safety precautions I should take when working with these compounds?
A5: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated area or a fume hood, especially when handling solvents. For specific handling information, always refer to the Safety Data Sheet (SDS) of the particular compound and reagents being used.
Data Presentation
Table 1: Physical Properties of Selected this compound Derivatives
| Derivative | R1 | R2 | Melting Point (°C) |
| 1 | H | H | 182-184[1] |
| 2 | 4-Cl | H | 209-212[2] |
| 3 | 4-F | H | 182-184[2] |
| 4 | 4-OCH3 | H | 205-207[2] |
| 5 | 3-Br | H | 185-186[2] |
| 6 | 3-NO2 | H | 227-228[2] |
| 7 | 4-Cl | 4-Cl | 165-166 |
| 8 | H | 4-OCH3 | 202-204[4] |
Note: Melting points can vary slightly depending on the purity of the compound and the method of determination.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a general procedure based on the condensation of a chalcone with thiourea.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 1,3-diaryl-2-propen-1-one (chalcone) (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Addition of Base: Add a catalytic amount of a suitable base, such as potassium hydroxide or sodium ethoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain it for the time determined by TLC monitoring (typically 2-6 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water or onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to yield the purified this compound derivative.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: Dissolve a small amount of the crude reaction mixture and the starting materials in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot them on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, and let it dry. Visualize the spots under a UV lamp (254 nm).
Mandatory Visualizations
Some pyrimidine derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
References
- 1. impactfactor.org [impactfactor.org]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,6-Diphenylpyrimidine-4(1H)-thione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Diphenylpyrimidine-4(1H)-thione in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a gradual change in its UV-Vis spectrum over time. What could be the cause?
A1: Changes in the UV-Vis spectrum of pyrimidine-thione solutions over time can be attributed to several factors, primarily tautomeric equilibrium shifts and chemical degradation. Pyrimidine-thiones exist in a dynamic equilibrium between the thione and thiol forms.[1][2] The position of this equilibrium is sensitive to solvent polarity, concentration, and temperature.[1][2][3] In polar solvents, the thione form is generally more stable, while non-polar solvents can favor the thiol tautomer.[1] Degradation, such as oxidation of the thiol tautomer to a disulfide, can also lead to spectral changes.[2][3]
Q2: I have observed the formation of a precipitate in my stock solution of this compound. What is happening?
A2: Precipitate formation can be due to several reasons:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur over time, especially if the solution is close to saturation or if the temperature fluctuates.
-
Degradation Product: One of the degradation products might be less soluble than the parent compound. For instance, the oxidation of the thiol form to a disulfide can result in a less soluble species.
-
pH Changes: If the solvent contains acidic or basic impurities, or if the pH of a buffered solution changes over time, it could affect the solubility of the compound.
Q3: Are there specific storage conditions recommended to enhance the stability of this compound solutions?
A3: To enhance stability, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions.
-
Protect solutions from light by using amber vials or storing them in the dark to prevent photodegradation. Pyrimidine derivatives can be susceptible to photodegradation, especially in the presence of photosensitizers.[4]
-
Use high-purity, degassed solvents to minimize oxidative degradation. The presence of dissolved oxygen can promote the oxidation of the thiol tautomer.
-
Prepare fresh solutions before use whenever possible.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram during HPLC Analysis
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of a this compound solution over time.
-
A decrease in the area of the main peak corresponding to the parent compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | The thiol tautomer of the pyrimidine-thione can be oxidized to a disulfide.[2][3] This is a common degradation pathway for compounds containing a thiol group. Dihydropyrimidine thiones are known to be susceptible to oxidation.[5][6][7] Consider preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis | The pyrimidine ring or the thione group might be susceptible to hydrolysis, especially under acidic or basic conditions.[8] Ensure the pH of your solution is controlled, especially for aqueous solutions. Use buffered solutions if necessary and verify their stability over time. |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of pyrimidine derivatives.[4] Protect your solutions from light at all times by using amber vials and minimizing exposure during handling. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in the measured biological activity of this compound solutions of the same concentration.
-
A decrease in potency of the stock solution over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tautomeric Equilibrium | The thione and thiol tautomers may exhibit different biological activities. The equilibrium between these forms is solvent-dependent.[1][2] Ensure consistency in the solvent system used for preparing and diluting your samples. It may be beneficial to allow the solution to equilibrate for a consistent period before use. |
| Degradation of Active Compound | The observed decrease in activity is likely due to the degradation of the parent compound into less active or inactive products. Prepare fresh solutions for each experiment from a solid sample stored under appropriate conditions (cool, dark, and dry). If a stock solution must be used, include a stability assessment of the stock solution as part of the experimental validation. |
| Interaction with Assay Components | The compound might be unstable in the specific buffer or media used for the biological assay. Perform control experiments to assess the stability of this compound in the assay medium over the duration of the experiment. |
Experimental Protocols
General Protocol for Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., methanol, acetonitrile, DMSO, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. Sonication may be used if necessary.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the parent compound. This will serve as the initial (100%) value.
-
-
Stability Study:
-
Divide the remaining stock solution into several aliquots in appropriate vials (e.g., amber glass vials).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial.
-
Dilute and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Monitor the appearance and increase of any new peaks, which may correspond to degradation products.
-
Typical HPLC Conditions (to be optimized):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan of the compound (e.g., 275 nm)[9] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Oxidation of Biginelli ReactionProducts: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines,Pyrimidines, and 2-Hydroxypyrimidines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity in pyrimidine thione assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity or other issues in pyrimidine thione assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine thione compound shows lower than expected bioactivity in a cell-based assay (e.g., MTT, XTT). What are the initial troubleshooting steps?
A1: Low bioactivity in cell-based assays can stem from several factors. Begin by assessing the following:
-
Compound Solubility: Pyrimidine derivatives can have poor aqueous solubility.[1][2][3][4][5] Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the assay medium. Precipitated compound will not be available to the cells.
-
Cell Health and Density: Confirm that your cells are healthy, within a low passage number, and seeded at the optimal density for the specific assay. Inconsistent cell numbers can lead to variable results.[6][7]
-
Compound Stability: Thione compounds can be susceptible to oxidation or degradation in aqueous buffer solutions, especially over long incubation times.[8][9] Consider the stability of your compound under the assay conditions.
-
Assay Interference: The thione group is a known reactive moiety and can interfere with certain assay chemistries.[10][11][12] For tetrazolium-based assays like MTT, the thiol group can reduce the tetrazolium salt non-enzymatically, leading to false-positive or skewed results.
Q2: I am observing high background signal or inconsistent results in my enzyme inhibition assay with a pyrimidine thione inhibitor. What could be the cause?
A2: High background and inconsistency in enzyme inhibition assays can be attributed to:
-
Thiol Reactivity: The thiol group (-SH) in your pyrimidine thione can react with components of the assay, such as cofactors or the enzyme itself, in a non-specific manner.[10][11][13] This is particularly relevant for enzymes with critical cysteine residues in their active site.
-
Incorrect Reagent Concentrations: Inaccurate concentrations of the enzyme, substrate, or inhibitor can lead to unreliable results. Ensure all reagents are prepared freshly and accurately.[14][15]
-
Improper Incubation Times: Ensure that pre-incubation and reaction times are optimized and consistent across all experiments.[14][15]
Q3: My pyrimidine thione compound is not showing a clear zone of inhibition in an agar diffusion antimicrobial assay. What should I check?
A3: The absence of a clear inhibition zone in an agar diffusion assay can be due to several factors:
-
Poor Diffusion: The compound may have low solubility in the agar medium, preventing it from diffusing effectively from the disc.[16][17]
-
Inoculum Density: The bacterial or fungal inoculum may be too dense, overwhelming the effect of the compound. Ensure the inoculum is standardized (e.g., to a 0.5 McFarland standard).
-
Compound Inactivation: The compound may be inactivated by components in the Mueller-Hinton agar or degraded during the incubation period.
-
Resistance: The microorganism being tested may be intrinsically resistant to your compound.[18]
Troubleshooting Guides
Issue 1: Low or No Signal in MTT/XTT Assays
This guide addresses troubleshooting steps when your pyrimidine thione compound exhibits unexpectedly low cytotoxicity or antiproliferative activity.
Troubleshooting Workflow
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 17. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 18. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2,6-Diphenylpyrimidine-4(1H)-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Diphenylpyrimidine-4(1H)-thione. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in aqueous solutions. Is this expected?
A1: Yes, this is expected. This compound possesses a chemical structure with two phenyl groups, which are hydrophobic, and a pyrimidine-thione core. This combination results in a molecule that is poorly soluble in water. Many drug candidates, estimated to be around 90%, exhibit poor water solubility, which can hinder their development and application.[1]
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A2: A systematic approach is recommended. Start with simple and rapid methods before moving to more complex formulations. The initial steps should involve:
-
Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents and co-solvents.
-
pH Adjustment: Determine if the compound's solubility is pH-dependent. As a thione, it is weakly acidic and should be more soluble at a higher pH.
-
Particle Size Reduction: If you have the solid compound, reducing its particle size can increase the dissolution rate.
Q3: Can you provide a list of common solvents and co-solvents that I can screen?
A3: Certainly. It is advisable to start with solvents commonly used in pharmaceutical development. The choice of solvent will depend on the intended application (e.g., in vitro screening, formulation for in vivo studies).
| Solvent/Co-solvent Category | Examples | Application Notes |
| Organic Solvents | DMSO, DMF, Ethanol, Methanol | Primarily for creating stock solutions for in vitro assays. Dilute solutions should be prepared carefully to avoid precipitation. |
| Co-solvents | Propylene Glycol, Polyethylene Glycol (PEG), Glycerol | Often used in combination with water to increase the solubility of nonpolar drugs for both in vitro and in vivo studies.[2] |
| Surfactants | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20) | Can be used to form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[3] |
| Buffers | Phosphate, Tris, Citrate | Use to control the pH of the aqueous medium, which can be critical for ionizable compounds. |
Q4: How does pH affect the solubility of this compound?
A4: The this compound molecule contains a thione group which can be deprotonated under basic conditions, forming a more soluble salt. Therefore, increasing the pH of the aqueous solution is expected to increase its solubility. It is crucial to determine the pKa of the compound to select an appropriate pH range where the ionized form predominates. Adjusting the pH is a preferred method for optimizing the solubility of ionizable drugs.[3]
Troubleshooting Guide
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, in your final assay medium to minimize solvent toxicity and precipitation.
-
Use a Co-solvent: Prepare the dilution in a buffer containing a co-solvent like propylene glycol or PEG 400. This can help maintain the compound's solubility.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80, to the aqueous buffer can help to keep the compound in solution.
-
pH Optimization: Ensure the pH of your final assay buffer is in a range that favors the ionized, more soluble form of the compound.
Experimental Protocols
Protocol 1: Screening for Co-solvent Systems
Objective: To identify a suitable co-solvent system for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v) for each co-solvent (PG, PEG 400, Ethanol) with PBS.
-
Add a small, precise volume of the DMSO stock solution to each co-solvent/buffer mixture to a final concentration that is expected to be above the solubility limit.
-
Vortex the samples vigorously for 1 minute.
-
Equilibrate the samples at room temperature for 24 hours to ensure they reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 4, 6, 7, 8, 10)
-
Vortex mixer
-
Shaking incubator
-
pH meter
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a buffer of a different pH.
-
Cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, check the pH of each solution and adjust if necessary.
-
Filter the solutions through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH.
Visualizations
Caption: A decision tree for selecting a suitable solubilization strategy.
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
References
refinement of protocols for studying 2,6-Diphenylpyrimidine-4(1H)-thione
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the study of 2,6-Diphenylpyrimidine-4(1H)-thione.
Experimental Protocols
A detailed methodology for the synthesis and characterization of this compound is provided below. This protocol is based on established Biginelli-like reactions for the synthesis of dihydropyrimidine-thiones.[1][2][3]
Synthesis of this compound
This protocol describes the synthesis of this compound via a base-catalyzed condensation reaction.
-
Materials:
-
Benzaldehyde
-
Acetophenone
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
-
-
Procedure:
-
Chalcone Synthesis (1,3-Diphenyl-2-propen-1-one):
-
In a flask, dissolve benzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and dry.
-
Recrystallize the crude chalcone from ethanol.
-
-
Pyrimidine-thione Synthesis:
-
In a round-bottom flask, dissolve the synthesized chalcone and thiourea in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent such as ethanol or acetic acid to obtain the pure compound.
-
-
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂S | [4] |
| Molecular Weight | 264.35 g/mol | [4] |
| Boiling Point | 425.5 °C at 760 mmHg | [5] |
| Flash Point | 211.2 °C | [5] |
| Density | 1.18 g/cm³ | [5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectral data for related dihydropyrimidine-thiones show characteristic peaks for aromatic protons and the pyrimidine ring protons. For 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, signals for N1-H and olefinic C5-H have been observed. | [6] |
| ¹³C NMR | Spectral data for related compounds show characteristic peaks for the aromatic carbons, the C=S carbon, and the carbons of the pyrimidine ring. | [7] |
| FT-IR (cm⁻¹) | For related pyrimidine-thione derivatives, characteristic peaks are observed for N-H stretching, C=S stretching, and C=C and C=N stretching of the pyrimidine ring and aromatic moieties. | [8][9] |
| Mass Spec (m/z) | The mass spectrum of related compounds shows a molecular ion peak corresponding to the molecular weight of the compound. | [10] |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis and handling of this compound.
Question: The yield of the chalcone in the first step is low. What are the possible reasons and solutions?
Answer:
-
Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction using TLC until the starting materials are consumed. The reaction may require longer stirring at room temperature.
-
Incorrect Stoichiometry: Ensure that the molar ratio of benzaldehyde to acetophenone is appropriate. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
Improper Temperature Control: The Claisen-Schmidt condensation is an exothermic reaction. Adding the base too quickly can lead to side reactions. Maintain a low temperature during the addition of the base.
-
Base Concentration: The concentration of the potassium hydroxide solution is crucial. If it is too low, the reaction may be slow or incomplete. If it is too high, it can promote side reactions.
Question: The final pyrimidine-thione product is difficult to purify. What are the common impurities and how can they be removed?
Answer:
-
Unreacted Chalcone: If the cyclization reaction is incomplete, the final product will be contaminated with the starting chalcone. Monitor the reaction by TLC to ensure complete conversion. Recrystallization from a suitable solvent system can help in separating the product from the less polar chalcone.
-
Side Products: Side reactions can lead to the formation of various byproducts. Careful control of reaction temperature and time can minimize their formation. Column chromatography may be necessary for the separation of closely related impurities.
-
Recrystallization Issues: If the product precipitates as an oil or is difficult to crystallize, try different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol-water, DMF-water) can be effective. Seeding the supersaturated solution with a small crystal of the pure product can also induce crystallization.
Question: I am observing a mixture of tautomers in the NMR spectrum. Is this normal?
Answer: Yes, pyrimidine-2(1H)-thiones can exist in tautomeric forms, primarily the thione (lactam) and thiol (lactim) forms.[6] The equilibrium between these tautomers can be influenced by the solvent, temperature, and pH. In many cases, the thione form is the major tautomer observed in solution. For some related compounds, a ureide-like 3,4-dihydropyrimidine-2(1H)-thione tautomer has also been reported.[6]
Question: The compound shows poor solubility in common organic solvents. What are the recommended solvents?
Answer: Pyrimidine-thione derivatives can have limited solubility. For analysis, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used. For purification, recrystallization from hot ethanol, acetic acid, or a mixture of solvents may be effective.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Potential Anticancer Signaling Pathway Inhibition
Caption: Potential inhibition of the RAS/PI3K/Akt signaling pathway by diphenylpyrimidine-thione derivatives.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. 2(1H)-Pyrimidinethione, 4,6-diphenyl- | C16H12N2S | CID 3038178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 32079-26-8,4,6-diphenylpyrimidine-2(1H)-thione | lookchem [lookchem.com]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS AND INSILICO EVALUATION OF 4,6-DIPHENYL PYRIMIDINE-2(1H)-THIONE DERIVATIVES [zenodo.org]
- 11. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding common pitfalls in pyrimidine thione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine thione synthesis.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction for pyrimidine thione synthesis is giving a very low yield. What are the common causes?
A1: Low yields in the classical Biginelli reaction for pyrimidine thiones are a common issue.[1] Several factors can contribute to this:
-
Harsh Reaction Conditions: Traditional methods often require strong acids and high temperatures, which can lead to side reactions and degradation of starting materials or the product.[1]
-
Poor Reactivity of Substrates: Substituted aromatic and aliphatic aldehydes can exhibit lower reactivity, leading to incomplete conversion.[1]
-
Suboptimal Catalyst: The choice of catalyst is crucial. The classical use of strong mineral acids can be less effective than modern alternatives.
-
Solvent Effects: The solvent plays a significant role in the reaction rate and outcome. Inappropriate solvent selection can hinder the reaction.
-
Reaction Time: Insufficient or excessive reaction times can impact the yield.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a frequent challenge. The main side products in the Biginelli reaction for pyrimidine thiones can include:
-
Knoevenagel Condensation Product: Formed from the reaction of the aldehyde and the active methylene compound (e.g., acetylacetone).
-
Aldol Condensation Product: Self-condensation of the aldehyde or the ketone.
-
Michael Adducts: Intermediates that fail to cyclize.
-
Oxidized Pyrimidine: The dihydropyrimidine product can sometimes be oxidized to the corresponding aromatic pyrimidine.
The relative amounts of these byproducts depend on the specific reaction conditions and the reactivity of the substrates.
Q3: My purified pyrimidine thione product is poorly soluble. What are the best practices for purification and handling?
A3: Poor solubility is a known characteristic of some pyrimidine derivatives, which can complicate purification.[2]
-
Recrystallization Solvent Selection: A trial-and-error approach is often necessary to find a suitable solvent or solvent system. Common choices include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate and methanol/water.[3] For highly insoluble compounds, high-boiling point solvents like DMF or DMSO might be necessary, followed by precipitation with an anti-solvent.
-
Hot Filtration: If the product is only soluble in a hot solvent, a hot gravity filtration can be used to remove insoluble impurities.
-
Column Chromatography: While less common for poorly soluble compounds, flash chromatography with a suitable solvent system can be effective for separating closely related impurities.
-
Handling: Use appropriate personal protective equipment (PPE) when handling pyrimidine thiones, as some may have biological activity.
Q4: Can I use a solvent-free approach for pyrimidine thione synthesis?
A4: Yes, solvent-free Biginelli reactions have been successfully developed and offer several advantages, including reduced environmental impact, often shorter reaction times, and simpler work-up procedures.[4][5] These reactions are typically carried out by heating a neat mixture of the reactants in the presence of a suitable catalyst. Microwave irradiation can also be effectively employed in solvent-free conditions to accelerate the reaction.[6]
Troubleshooting Guides
Low Product Yield
| Observation | Possible Cause | Suggested Solution |
| Low conversion of starting materials (TLC analysis) | Inefficient catalyst or harsh reaction conditions leading to degradation. | * Catalyst Optimization: Consider using milder and more efficient catalysts such as Lewis acids (e.g., Yb(OTf)₃, InCl₃), Brønsted acidic ionic liquids, or heterogeneous catalysts (e.g., silica sulfuric acid).[1][7] * Solvent-Free Conditions: Attempt the reaction under solvent-free conditions, which can sometimes improve yields and simplify the process.[4][5] * Microwave Synthesis: Employ microwave irradiation to potentially shorten reaction times and improve yields.[6] |
| Formation of multiple byproducts | Side reactions such as Knoevenagel or aldol condensations are competing with the main reaction. | * Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired Biginelli reaction over side reactions. * Change Order of Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and thiourea first can direct the reaction towards the desired product. |
| Product precipitates but yield is low after work-up | Product may be partially soluble in the work-up solvent, leading to losses during filtration and washing. | * Cool the reaction mixture thoroughly before filtration to minimize solubility. * Wash the precipitate with a cold, non-polar solvent in which the product has minimal solubility. |
Purification Challenges
| Observation | Possible Cause | Suggested Solution |
| "Oiling out" during recrystallization | The product is melting in the hot solvent or the solubility curve is too steep. | * Use a larger volume of solvent. * Switch to a solvent with a lower boiling point. * Try a two-solvent recrystallization system. Dissolve the compound in a good solvent at room temperature and then add a poor solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. Common pairs include ethanol/water and acetone/hexane.[3] |
| No crystal formation upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | * Concentrate the solution by boiling off some of the solvent. * Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. * Add a seed crystal of the pure compound if available. * Cool the solution in an ice bath for an extended period. |
| Product is an amorphous solid, not crystalline | Rapid precipitation from a highly supersaturated solution. | * Cool the solution more slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath. * Use a different recrystallization solvent or a solvent mixture that provides a more gradual change in solubility with temperature. |
| Product is only soluble in high-boiling solvents (DMF, DMSO) | The compound has very low solubility in common organic solvents. | * Vapor diffusion: Dissolve the compound in a small amount of the high-boiling solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether, dichloromethane). The anti-solvent will slowly diffuse into the solution, inducing crystallization.[8] |
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various pyrimidine thione derivatives under different catalytic conditions.
Table 1: Biginelli Synthesis of 5-Ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones
| Entry | Aldehyde (Ar) | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | C₆H₅ | Trichloroacetic acid | Solvent-free, 70 °C | 25 | 90 | [5] |
| 2 | 4-Cl-C₆H₄ | Trichloroacetic acid | Solvent-free, 70 °C | 18 | 86 | [5] |
| 3 | 4-MeO-C₆H₄ | Trichloroacetic acid | Solvent-free, 70 °C | 20 | 85 | [5] |
| 4 | 3-NO₂-C₆H₄ | Trichloroacetic acid | Solvent-free, 70 °C | 15 | 87 | [5] |
| 5 | C₆H₅ | [Btto][p-TSA] | Solvent-free, 90 °C | 30 | 92 | [1] |
| 6 | 4-Cl-C₆H₄ | [Btto][p-TSA] | Solvent-free, 90 °C | 30 | 90 | [1] |
Table 2: Biginelli Synthesis of 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones
| Entry | Aldehyde (Ar) | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 4-MeO-C₆H₄ | CaF₂ | Reflux | 3 | 90 | [9] |
| 2 | C₆H₅ | [Et₃NH][HSO₄] | Solvent-free, 100 °C | 0.5 | 94 | [10] |
| 3 | 4-Cl-C₆H₄ | [Et₃NH][HSO₄] | Solvent-free, 100 °C | 0.5 | 92 | [10] |
| 4 | 4-Me-C₆H₄ | [Et₃NH][HSO₄] | Solvent-free, 100 °C | 0.5 | 95 | [10] |
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones using Trichloroacetic Acid[5]
A mixture of an aldehyde (1 mmol), an alkyl acetoacetate (1 mmol), thiourea (1 mmol), and trichloroacetic acid (0.032 g, 20 mol%) is stirred at 70 °C. The progress of the reaction is monitored by TLC (ethyl acetate/n-hexane). Upon completion, a solid is obtained. This solid is washed with cold water and then recrystallized from ethanol to afford the pure product.
General Procedure for the Solvent-Free Synthesis of 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones/thiones using [Et₃NH][HSO₄][10]
A mixture of an aromatic aldehyde (1 mmol), acetylacetone (1 mmol), urea or thiourea (1.2 mmol), and [Et₃NH][HSO₄] (10 mol%) is heated at 100 °C for the appropriate time while stirring. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then filtered and recrystallized from ethanol.
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting Low Yield in Pyrimidine Thione Synthesis
Caption: Troubleshooting workflow for low yield in pyrimidine thione synthesis.
Simplified Biginelli Reaction Workflow for Pyrimidine Thione Synthesis
Caption: A general experimental workflow for the Biginelli synthesis of pyrimidine thiones.
Putative Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Pyrimidine Derivatives
Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by pyrimidine derivatives.
Putative Inhibition of the Hedgehog Signaling Pathway by Pyrimidine Derivatives
Caption: Simplified Hedgehog pathway and potential inhibition of Smoothened by pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
- 9. 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,6-Diphenylpyrimidine-4(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for 2,6-Diphenylpyrimidine-4(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the experimental protocols, quantitative data, and workflow diagrams for three prominent synthesis routes: a traditional two-step method involving a chalcone intermediate, a one-pot triphenylphosphine-catalyzed reaction, and a microwave-assisted approach.
Comparison of Synthesis Methods
The table below summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Two-Step Method (Claisen-Schmidt followed by Cyclization) | One-Pot PPh₃-Catalyzed Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | Benzaldehyde, Acetophenone, Thiourea | 1,3-Diphenyl-2-propen-1-one, Thiourea | Benzaldehyde, Acetophenone, Thiourea |
| Catalyst | Sodium Hydroxide (Step 1), Potassium Hydroxide (Step 2) | Triphenylphosphine (PPh₃) | Sulfamic Acid |
| Solvent | Ethanol | Ethanol | Solvent-free |
| Reaction Time | 24 hours (Step 1) + 7 hours (Step 2) | Not specified, monitored by TLC | 3-6 minutes |
| Temperature | 25°C (Step 1), Reflux (Step 2) | 65°C | 120°C |
| Yield | High (Chalcone step), 81-87% (Cyclization step)[1] | Good to Excellent[2][3][4] | 78-94%[5] |
| Purification | Recrystallization | Recrystallization | Precipitation and washing |
Experimental Protocols
Method 1: Two-Step Synthesis via Claisen-Schmidt Condensation
This method involves the initial synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) followed by its cyclization with thiourea.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) [6]
-
Dissolve 1 g of sodium hydroxide in 22 ml of ethanol.
-
In a 100 ml Erlenmeyer flask, add 1.25 ml of benzaldehyde and 0.9 ml of acetophenone.
-
Add the alkaline ethanolic solution to the flask, stopper it, and stir at 25°C for 24 hours.
-
Remove the solvent using a rotary evaporator to obtain a solid.
-
Wash the solid with 2 x 30 ml of tert-butyl methyl ether.
-
The resulting ether solution should be washed with 6 x 30 ml of water and dried over anhydrous Na₂SO₄.
-
Filter the mixture to remove the Na₂SO₄ and remove the solvent using a rotary evaporator.
-
Recrystallize the residue from a hexane/tert-butyl methyl ether mixture to yield the chalcone.
Step 2: Synthesis of this compound [1]
-
A mixture of 1,3-diphenyl-2-propen-1-one (10 mmol), thiourea (10 mmol), and potassium hydroxide (15 mmol) is heated in 50 mL of absolute ethanol under reflux for 7 hours.
-
The reaction mixture is allowed to cool and then neutralized with diluted hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product.
Method 2: One-Pot Triphenylphosphine-Catalyzed Synthesis[3]
-
A mixture of 1,3-diphenyl-2-propen-1-one (2 mmol), thiourea (3 mmol), and triphenylphosphine (0.2 mmol) is refluxed with stirring at 65°C in ethanol.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is left overnight.
-
The solvent is concentrated under reduced pressure.
-
The collected residue is washed with water and recrystallized from ethanol to afford the pure product.
-
The catalyst can be recovered by filtration and reused.
Method 3: Microwave-Assisted One-Pot Synthesis[5][7]
-
A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), thiourea (1.5 mmol), and sulfamic acid (20 mol%) are placed in a Teflon vessel.
-
The mixture is subjected to microwave irradiation at a power of 250-300 W and a temperature of 120°C for 3-6 minutes.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water.
-
The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine: An efficient catalyst for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1<i>H</i>)-thione under thermal conditions - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
In Vitro Showdown: 2,6-Diphenylpyrimidine-4(1H)-thione Versus Other Pyrimidine Derivatives
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a versatile scaffold, forming the backbone of numerous therapeutic agents. Their inherent drug-like properties have led to extensive research into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides an objective in vitro comparison of 2,6-Diphenylpyrimidine-4(1H)-thione and its analogs against other classes of pyrimidine derivatives, supported by experimental data to inform drug development professionals and researchers.
While direct comparative in vitro studies on this compound are limited in publicly available literature, this guide collates data on closely related 2,6-diaryl and 4,6-diphenylpyrimidine-2(1H)-thione analogs and contrasts their performance with other significant pyrimidine derivatives.
At a Glance: Comparative In Vitro Activities
To facilitate a clear comparison, the following tables summarize the in vitro biological activities of various pyrimidine derivatives across different therapeutic areas.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference Compound(s) | Citation(s) |
| 4,6-Diarylpyrimidine-2(1H)-one/thione Analogs | 4r (DHPM derivative) | MCF-7 (Breast) | 0.17 µg/mL | - | [1] |
| 4j and 4r (DHPM derivatives) | AGS (Gastric) | 4.90 and 4.97 µg/mL | - | [1] | |
| Pyranopyrimidine derivative 5e, 5f, 5g, 5i | HeLa, SKBR-3, HepG2 | Potent cytotoxicity | - | [2] | |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 | A375 (Melanoma) | Induces apoptosis at 5 µM | - | [1] | |
| Other Pyrimidine Derivatives | Aminopyrimidine-2,4-dione derivative 73 | MDA-MB-231 (Breast) | 0.78 | Methotrexate | [3] |
| Pyrimidine-2-thione derivative 5a | MCF-7 (Breast) | 2.617 ± 1.6 | - | [4] | |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8d | A-549 (Lung), PC-3 (Prostate) | 7.23, 7.12 | Erlotinib | [5] |
DHPM: Dihydropyrimidinone
Table 2: Enzyme Inhibition
| Compound Class | Specific Derivative(s) | Target Enzyme(s) | IC50 / Ki (nM) | Inhibition Type | Citation(s) |
| 4-Amino-2,6-dichloropyrimidine | 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Ki: 979 ± 230 | Noncompetitive | [6][7] |
| Pyrimidine Derivatives | General | Carbonic Anhydrase I & II | Ki: 39.16-144.62 (hCA I), 18.21-136.35 (hCA II) | - | [8] |
| General | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Ki: 33.15-52.98 (AChE), 31.96-69.57 (BChE) | - | [8] | |
| General | α-glycosidase, Aldose Reductase (AR) | Ki: 17.37-253.88 (α-glycosidase), 648.82-1902.58 (AR) | - | [8] | |
| Aminopyrimidine-2,4-diones/2-Thiopyrimidine-4-ones | Compound 4 & 7 | BRD4, PLK1 | IC50: 29 & 42 (BRD4), 94 & 20 (PLK1) | - | [9] |
Table 3: Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) / Zone of Inhibition (mm) | Standard Drug(s) | Citation(s) |
| 4,6-Diphenyl-dihydropyrimidine-2(1H)-thione S-alkyated derivative | Compound 3 | P. aeruginosa, E. coli, B. subtilis, S. aureus (MSSA & MRSA), C. albicans | Moderate activity | Ciprofloxacin, Itraconazole | [10][11] |
| Pyrimidin-2-ol/thiol/amine derivatives | Compounds 2, 5, 10, 11, 12 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, C. albicans, A. niger | Significant activity | - | [12] |
| 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)-pyrimidine-2(1H)-thiones | Compound 2 | B. subtilis, S. aureus, E. coli | Good activity | Ampicillin | [13] |
Key Signaling Pathways and Experimental Workflows
The anticancer activity of many pyrimidine derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][13][14] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.
Caption: PI3K/Akt/mTOR signaling cascade.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[4][15][16][17][18] Its overexpression is often associated with cancer metastasis.
Caption: FAK signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Caption: MTT assay workflow.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [19]
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay [20]
-
Principle: Measures cell density by staining total cellular protein with the SRB dye.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm.
-
Calculate the percentage of cell growth and determine the GI50 value.
-
Enzyme Inhibition Assays
1. Glutathione Reductase (GR) Inhibition Assay [6][7]
-
Principle: Measures the decrease in NADPH absorbance at 340 nm as it is consumed during the GR-catalyzed reduction of GSSG.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, NADPH, and GSSG.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the GR enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values.
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [21]
-
Principle: A colorimetric assay that measures the peroxidase activity of COX enzymes.
-
Protocol:
-
Prepare the assay buffer containing heme and the respective COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Add a colorimetric substrate (e.g., TMPD) that is oxidized by the peroxidase activity, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition and determine the IC50 values for each isoenzyme.
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [12]
-
Principle: Determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
-
2. Disk Diffusion Method (Kirby-Bauer) [22]
-
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, and if effective, inhibits microbial growth, creating a zone of inhibition.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate.
-
Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative data for this compound is currently lacking in the available scientific literature, the analysis of its structural analogs and other pyrimidine derivatives reveals a broad spectrum of potent in vitro activities. The data presented in this guide highlights the potential of various substituted pyrimidines as promising candidates for further development in oncology, infectious diseases, and for the treatment of disorders involving enzyme dysregulation. Future research should focus on synthesizing and evaluating 2,6-disubstituted pyrimidine-4(1H)-thiones to fully elucidate their therapeutic potential and establish a direct comparison with other well-studied pyrimidine isomers.
References
- 1. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 2,6-Diphenylpyrimidine-4(1H)-thione analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2,6-Diphenylpyrimidine-4(1H)-thione Analogs and Related Diarylpyrimidine Derivatives as Anticancer Agents
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of this compound analogs and structurally related 2,6-diarylpyrimidine derivatives, focusing on their anticancer activity. The information is compiled from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Anticancer Activity
The anticancer activity of various diarylpyrimidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The following tables summarize the cytotoxic activities of different series of these compounds.
Table 1: Cytotoxicity of 5-Aryl Ethylidene Amino-2-thiopyrimidine-4-one Analogs
This series explores the impact of substitutions on a 5-aryl ethylidene amino-2-thiopyrimidine-4-one scaffold.
| Compound | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) |
| 7 | H | H | MDA-MB-231 (Breast) | > 50 |
| HT-29 (Colorectal) | > 50 | |||
| U-937 (Renal) | > 50 | |||
| 8 | CH₃ | H | MDA-MB-231 (Breast) | 24.12 |
| HT-29 (Colorectal) | 33.18 | |||
| U-937 (Renal) | 41.15 | |||
| Methotrexate (Ref.) | - | - | MDA-MB-231 (Breast) | 26.11 |
| HT-29 (Colorectal) | 38.14 | |||
| U-937 (Renal) | 43.12 |
Data extracted from a study on dual-target inhibitors of BRD4/PLK1, where compound 7 showed significant enzyme inhibition despite low cellular cytotoxicity in this particular assay[1].
Table 2: Cytotoxicity of 2-Amino-4,6-diarylpyrimidine-5-carbonitrile Derivatives
This table presents the activity of a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, highlighting their potential as A₁ adenosine receptor (A₁AR) antagonists, which can have implications in cancer therapy.
| Compound | R⁴ | R⁶ | A₁AR Kᵢ (nM) | A₂AAR Kᵢ (nM) | Selectivity Index (A₂A/A₁) |
| 18a | Phenyl | Phenyl | 18 | 1100 | 61 |
| 18b | 4-Methoxyphenyl | Phenyl | 12 | 1200 | 100 |
| 18c | 4-Chlorophenyl | Phenyl | 9 | 1500 | 167 |
| 19a | Phenyl | Phenyl | 7 | 2500 | 357 |
| 19b | 4-Methoxyphenyl | Phenyl | 5 | 3000 | 600 |
| 19c | 4-Chlorophenyl | Phenyl | 4 | 4000 | 1000 |
Data from a study on A₁ adenosine receptor antagonists, demonstrating how aryl substitutions influence receptor affinity and selectivity[2].
Experimental Protocols
The evaluation of anticancer activity for these pyrimidine derivatives typically involves standardized in vitro assays.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A control group with vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the compound concentration against the percentage of cell inhibition.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at approximately 515 nm.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The anticancer effects of 2,6-diarylpyrimidine derivatives can be attributed to their interaction with various cellular signaling pathways.
Caption: A typical experimental workflow for the SAR study of novel anticancer compounds.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Diphenylpyrimidine-Based FAK Inhibitors in Preclinical Pancreatic Cancer Models
A detailed analysis of the in vivo performance of novel diphenylpyrimidine-based Focal Adhesion Kinase (FAK) inhibitors compared to agents in clinical development, providing key experimental data and insights into their therapeutic potential for pancreatic cancer.
Introduction
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression is frequently observed in various malignancies, including pancreatic cancer, making it an attractive target for therapeutic intervention. The diphenylpyrimidine scaffold has been identified as a promising chemical starting point for the development of potent FAK inhibitors. This guide provides a comparative analysis of the in vivo efficacy of a representative diphenylpyrimidine-based FAK inhibitor, specifically a carbonyl-substituted diphenylpyrimidine analog, against other FAK inhibitors that are currently undergoing clinical evaluation.
Comparative In Vivo Efficacy of FAK Inhibitors
The following table summarizes the in vivo efficacy of a lead carbonyl-substituted diphenylpyrimidine (Car-DPPY) compound in a pancreatic cancer xenograft model, alongside data for clinically evaluated FAK inhibitors.
| Compound Class | Specific Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Diphenylpyrimidine | Compound 7a (Car-DPPY) | Xenograft Mouse Model | AsPC-1 | 30 mg/kg | 87% | [1] |
| Clinical FAK Inhibitor | Defactinib (VS-6063) | Xenograft Mouse Model | KPC | Not Specified | Significant | [2] |
| Clinical FAK Inhibitor | GSK2256098 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Clinical FAK Inhibitor | BI 853520 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Clinical FAK Inhibitor | PF-00562271 | Human Xenograft Models | Not Specified | 25–50 mg/kg | Effective | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo efficacy data. Below are the protocols for establishing and evaluating therapeutic response in pancreatic cancer xenograft models.
Pancreatic Cancer Xenograft Model Protocol
1. Cell Culture:
-
Human pancreatic adenocarcinoma cell lines, such as AsPC-1 and BxPC-3, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged upon reaching 80-90% confluency.[4]
2. Animal Models:
-
Immunocompromised mice, typically athymic nude or NOD/SCID mice (10-12 weeks old), are used to prevent rejection of human tumor xenografts.[4]
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[3]
3. Tumor Implantation:
-
For subcutaneous xenografts, cultured cancer cells are harvested, washed, and resuspended in a sterile solution, often mixed with Matrigel to enhance tumor take rate.[4]
-
A specific number of cells (e.g., 1 million AsPC-1 cells in 100-150 µL) is injected subcutaneously into the flank of each mouse.[4]
4. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 50-150 mm³), animals are randomized into treatment and control groups.[4]
-
The investigational compound (e.g., a diphenylpyrimidine FAK inhibitor) is formulated in a suitable vehicle and administered via a specified route (e.g., intraperitoneal injection) and schedule.[3]
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., daily or multiple times per week) using digital calipers, calculated using the formula: (Length × Width²)/2.[4]
-
Animal body weight is monitored to assess treatment-related toxicity.[4]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like Ki-67 (proliferation marker).[2]
Signaling Pathways and Mechanism of Action
The antitumor activity of diphenylpyrimidine-based FAK inhibitors stems from their ability to block the FAK signaling cascade, which is integral to cancer cell function.
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by RTKs and integrins.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for preclinical in vivo efficacy assessment.
Conclusion
The preclinical in vivo data for carbonyl-substituted diphenylpyrimidine derivatives demonstrate their potent antitumor activity in pancreatic cancer models, with efficacy comparable or superior to some FAK inhibitors that have advanced to clinical trials. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel FAK inhibitors. The promising results for this class of compounds warrant further investigation and optimization to translate these preclinical findings into effective cancer therapies.
References
- 1. Structure-based modification of carbonyl-diphenylpyrimidines (Car-DPPYs) as a novel focal adhesion kinase (FAK) inhibitor against various stubborn cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AsPC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Spectroscopic Guide to Novel Pyrimidine Thiones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of recently synthesized, novel pyrimidine thione derivatives against a foundational pyrimidine thione structure. The aim is to equip researchers with the necessary data to identify, characterize, and differentiate these compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presented data is supported by detailed experimental protocols for reproducibility.
Introduction to Pyrimidine Thiones
Pyrimidine thiones are a class of heterocyclic compounds containing a pyrimidine ring with a sulfur atom attached to one of the carbon atoms via a double bond (a thione group). These molecules serve as versatile scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of various substituents to the pyrimidine core allows for the fine-tuning of their physicochemical and pharmacological properties. Spectroscopic analysis is fundamental to confirming the successful synthesis and elucidating the structure of these novel derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of novel pyrimidine thione derivatives compared to a reference compound, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino)-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydrobenzo[e][1][2]oxazepine-1,5-dione. The data has been compiled from recent studies and is presented to facilitate easy comparison.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound/Functional Group | v(N-H) | v(C=O) | v(C=N) | v(C=S) | v(Ar C-H) |
| Reference Compound A [3] | 3368, 3243 | 1680 | 1575 | 1172 | 3055 |
| Novel Derivative 1 [1] | 3519, 3497 | - | 1437 | - | 3140 |
| Novel Derivative 2 [4] | 3277 | - | - | - | - |
| Fused Pyrimidine Thione [5] | 3321 | 1685 | 1608 | 1180 | 3024 |
Table 2: ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound/Proton | Ar-H | -NH | -CH (pyrimidine) | -OCH₃ |
| Reference Compound A [3] | 6.8-7.9 (m) | 8.9 (s) | 5.8 (s) | 3.8 (s) |
| Novel Derivative 1 (L1) [1] | 7.09-7.27 (m) | 8.89, 9.78 | - | - |
| Novel Derivative 2 (4c) [4] | 7.39-7.59 (m) | 8.81 (t) | - | - |
| Fused Pyrimidine Thione [5] | 6.9-7.8 (m) | 10.2 (s) | 5.2 (s) | 3.7 (s) |
Table 3: ¹³C-NMR Spectroscopic Data (δ, ppm)
| Compound/Carbon | Ar-C | C=O | C=S | C=N | -OCH₃ |
| Reference Compound A [3] | 114-160 | 165 | 178 | 155 | 55 |
| Novel Derivative 1 (L1) [1] | - | - | - | - | - |
| Novel Derivative 2 (4c) [4] | 129.17-135.93 | - | 190.37 | 153.23-155.80 | - |
| Fused Pyrimidine Thione [5] | 114-158 | 163 | 182 | 152 | 55 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| Novel Derivative 2 (4c) [4] | C₁₄H₁₁F₃N₄S₂ | 355.0293 | 355.0358 |
| Dihydropyrimidine-2-thione Derivative [6] | C₂₅H₂₀F₉N₇O₆S | 718.1 | 718.1 |
| Fused Pyrimidine Thione [5] | C₂₁H₁₈N₂O₂S | 378.11 | 378.2 |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings.
General Synthesis of Fused Pyrimidine Thiones[2][5]
-
Synthesis of 2,6-diarylidenecyclohexanones: An equimolar mixture of cyclohexanone and the appropriate aromatic aldehyde is dissolved in ethanol. A solution of aqueous sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water and ethanol, and recrystallized from a suitable solvent.
-
Synthesis of Fused Pyrimidine Thiones: The 2,6-diarylidenecyclohexanone (1 mmol) and thiourea (2 mmol) are refluxed in a solution of sodium ethoxide in absolute ethanol for 8-12 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol or acetic acid to yield the pure fused pyrimidine thione.
Spectroscopic Characterization
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets over the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a 300 or 500 MHz spectrometer in DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) source.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent like ethanol or DMSO.[7]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the study of pyrimidine thiones, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where these compounds might exert their effects.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of novel pyrimidine thiones.
Caption: Hypothetical signaling pathway showing the inhibitory action of a pyrimidine thione derivative.
References
- 1. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 6. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08449G [pubs.rsc.org]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives Against Known Inhibitors of Monoamine Oxidase A and Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of novel 4,6-diphenylpyrimidine derivatives against established inhibitors of Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE), two key enzyme targets in the research and treatment of neurodegenerative diseases. The data presented is based on published experimental findings, offering an objective benchmark for researchers exploring the potential of pyrimidine-based compounds.
Introduction to Target Compounds and Benchmarks
Recent studies have highlighted the potential of 4,6-diphenylpyrimidine derivatives as potent dual inhibitors of both MAO-A and AChE. This guide focuses on the performance of select derivatives from these studies and compares them against well-characterized, commercially available inhibitors. While specific data for 2,6-Diphenylpyrimidine-4(1H)-thione was not available in the reviewed literature, the closely related 4,6-diphenylpyrimidine scaffold provides a strong basis for performance evaluation.
Featured 4,6-Diphenylpyrimidine Derivatives:
-
VB1: A potent dual inhibitor of MAO-A and AChE.
-
VB8: A highly potent and selective AChE inhibitor.
Known Inhibitors for Benchmarking:
-
MAO-A Inhibitors:
-
Clorgyline: A potent, irreversible inhibitor of MAO-A.
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).
-
-
AChE Inhibitors:
-
Donepezil: A widely prescribed reversible AChE inhibitor for Alzheimer's disease.
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase.
-
Galantamine: A reversible, competitive AChE inhibitor.
-
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the featured 4,6-diphenylpyrimidine derivatives and the benchmark inhibitors against their respective targets.
Table 1: Inhibition of Monoamine Oxidase A (MAO-A)
| Compound | Type | IC50 (nM) |
| VB1 | 4,6-diphenylpyrimidine derivative | 18.34 ± 0.38 [1][2][3] |
| VB8 | 4,6-diphenylpyrimidine derivative | 1010 ± 70.42[1][2] |
| Clorgyline | Known Inhibitor (Irreversible) | 1.2 - 4.2[4][5] |
| Moclobemide | Known Inhibitor (Reversible) | 6061 ± 262[6] |
Table 2: Inhibition of Acetylcholinesterase (AChE)
| Compound | Type | IC50 (nM) |
| VB1 | 4,6-diphenylpyrimidine derivative | 30.46 ± 0.23 [1][2][3] |
| VB8 | 4,6-diphenylpyrimidine derivative | 9.54 ± 0.07 [1][2][7] |
| Donepezil | Known Inhibitor (Reversible) | 6.7 - 21[8] |
| Rivastigmine | Known Inhibitor (Pseudo-irreversible) | 4.3[8] |
| Galantamine | Known Inhibitor (Reversible) | 2280[8] |
Experimental Protocols
The following are generalized protocols for the key enzymatic assays cited in this guide. Specific experimental conditions may vary between laboratories.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol is based on the use of a fluorometric or luminometric assay kit, which is a common method for determining MAO-A activity.
Materials:
-
Human recombinant MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or a luciferin derivative)
-
MAO-A Assay Buffer
-
Test compounds (4,6-diphenylpyrimidine derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Clorgyline)
-
96-well microplates (white or black, depending on the detection method)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare Reagents: Reconstitute and dilute the MAO-A enzyme, substrate, and other kit components according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: To each well of the microplate, add the test compound or control, followed by the MAO-A enzyme solution.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate Reaction: Add the MAO-A substrate to each well to start the enzymatic reaction.
-
Develop Signal: After a further incubation period at 37°C, add a detection reagent to stop the reaction and generate a fluorescent or luminescent signal.
-
Data Acquisition: Measure the signal intensity using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., pH 8.0)
-
Test compounds (4,6-diphenylpyrimidine derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplates (clear)
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In each well of the microplate, add the phosphate buffer, the test compound or control, and the DTNB solution.
-
Add Enzyme: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).
-
Initiate Reaction: Add the ATCI substrate to each well to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Data Acquisition: Measure the absorbance of the wells at 412 nm at regular intervals for a set period.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Simplified signaling pathway of Monoamine Oxidase A (MAO-A) in a neuron.
Caption: Role of Acetylcholinesterase (AChE) in a cholinergic synapse.
Experimental Workflows
Caption: General experimental workflow for the MAO-A inhibition assay.
Caption: General experimental workflow for the AChE inhibition assay (Ellman's Method).
References
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. chemiax.com [chemiax.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of 2,6-Diphenylpyrimidine-4(1H)-thione with Other Ligands Against the Epidermal Growth Factor Receptor (EGFR)
A comprehensive in-silico evaluation of the binding potential of 2,6-Diphenylpyrimidine-4(1H)-thione against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, is presented. This guide provides a comparative analysis of its predicted binding affinity alongside established EGFR inhibitors, supported by a detailed experimental protocol for molecular docking studies and visualization of the relevant signaling pathway.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for the development of anticancer therapeutics.[4][5][6] Pyrimidine derivatives have emerged as a promising class of compounds that can effectively inhibit EGFR activity. This guide focuses on the in-silico docking analysis of this compound, a pyrimidine derivative, to predict its binding efficacy against EGFR in comparison to well-established drugs.
Data Presentation: Comparative Binding Affinities
| Ligand | Target Protein | Docking Score (kcal/mol) | Reference Compound(s) |
| Erlotinib | EGFR | -7.3 to -97.07 | Icotinib |
| Gefitinib | EGFR | -6.818 to -12.025 | Not specified |
| Lapatinib | EGFR/HER2 | Not specified (IC50: 10.8 nM for EGFR) | Not specified |
| Icotinib | EGFR | -8.7 | Erlotinib |
| Pyrimidine Derivative (vkh) | EGFR | -10.74 | Cetuximab, Curcumin |
Note: Docking scores can vary based on the specific software, force field, and docking protocol used. The values presented are for comparative purposes within the context of their respective studies.
Experimental Protocols: Molecular Docking of Ligands with EGFR
The following protocol outlines a general methodology for performing a comparative molecular docking analysis of ligands, such as this compound, against the EGFR protein. This protocol is a synthesis of commonly employed techniques in the field.[7][8][9]
1. Preparation of the Receptor (EGFR):
-
The three-dimensional crystal structure of the human EGFR kinase domain is obtained from the Protein Data Bank (PDB). A common PDB ID used for EGFR docking studies is 1M17.[7]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is then energy minimized using a suitable force field (e.g., AMBER).
2. Preparation of the Ligands:
-
The 2D structures of this compound and the comparator ligands (e.g., Erlotinib, Gefitinib, Lapatinib) are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures.
-
Gasteiger partial charges are calculated for each ligand.
-
The rotatable bonds of the ligands are defined to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the EGFR, encompassing the ATP-binding pocket. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
Molecular docking is performed using software such as AutoDock Vina.[8] The Lamarckian Genetic Algorithm is a commonly used search algorithm.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy (docking score) and the binding pose of the ligand in the active site.
-
The interactions between the ligand and the amino acid residues of the EGFR active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio. Key residues in the EGFR active site include Met769.[7]
Mandatory Visualization
EGFR Signaling Pathway
Caption: The EGFR signaling cascade, a key regulator of cellular processes.
Experimental Workflow for Comparative Docking Analysis
Caption: Workflow for in-silico comparative docking analysis.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-Diphenylpyrimidine-4(1H)-thione
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 2,6-Diphenylpyrimidine-4(1H)-thione, ensuring the safety of laboratory personnel and the protection of our environment. As a trusted partner in your research, we are committed to providing comprehensive safety information that extends beyond the product itself.
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards for chemical waste management.
I. Understanding the Hazard Profile
II. Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to prevent contamination and ensure safety.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste management.
-
Solid Waste:
-
Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves, and bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealed to prevent any release.
-
-
Liquid Waste:
Step 2: Labeling of Waste Containers
Accurate and clear labeling is mandatory for all hazardous waste containers.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3][4][5]
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate any potential harm.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Report: Notify your laboratory supervisor and your institution's EHS department at once.
-
Cleanup (Only if trained and equipped):
-
For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled hazardous waste container.
-
For liquid spills, use an appropriate absorbent material from a chemical spill kit.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Diphenylpyrimidine-4(1H)-thione. The following procedures are based on best practices for handling structurally similar compounds, including thiourea and pyrimidine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the named compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[2] | Protects eyes from splashes and airborne particles. Contact lenses should be avoided as they can absorb and concentrate irritants.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, PVC).[2][3] | Prevents skin contact. The suitability and durability of the glove material depend on the frequency and duration of contact.[2] Always inspect gloves before use and wash hands thoroughly after removal.[2][4] |
| Skin and Body Protection | Lab coat or overalls, and closed-toe shoes.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if dust is generated.[2][3] | Minimizes the inhalation of dust or aerosols. The use of respiratory protection should be based on a professional risk assessment.[2] |
Safe Handling and Operational Plan
Adherence to standard laboratory safety protocols is essential when working with this compound.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
-
Handle the compound carefully to avoid the formation of dust and aerosols.[2][7]
-
Use non-sparking tools and keep the compound away from heat, sparks, and open flames.[7][8]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1][5]
-
-
Post-Handling:
Emergency Procedures
In the event of an emergency, follow these first-aid measures and immediately seek medical attention.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[9][10] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration.[9][10] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting.[9][10] |
Spill Response Plan
Caption: A logical flow diagram for responding to a chemical spill of this compound.
For minor spills, wear appropriate PPE, avoid generating dust, and clean up the material using dry methods such as sweeping or vacuuming.[2] Place the collected material into a suitable, sealed container for disposal.[2] For major spills, evacuate the area and contact your institution's emergency responders.[2]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][2]
-
Keep containers tightly closed and protected from physical damage.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11]
Disposal Plan:
All waste materials should be considered hazardous and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.[7]
-
By adhering to these safety and handling protocols, researchers can minimize the risks associated with working with this compound and maintain a safe laboratory environment.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. redox.com [redox.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. hillbrothers.com [hillbrothers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
